Product packaging for Undec-10-enohydrazide(Cat. No.:CAS No. 5458-77-5)

Undec-10-enohydrazide

Cat. No.: B1197583
CAS No.: 5458-77-5
M. Wt: 198.31 g/mol
InChI Key: QGWQHDWECZBDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Undec-10-enohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O B1197583 Undec-10-enohydrazide CAS No. 5458-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-enehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-6-7-8-9-10-11(14)13-12/h2H,1,3-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWQHDWECZBDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281974
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-77-5
Record name 10-Undecenoic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 23711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5458-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name undec-10-enohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Undec-10-enohydrazide from Undec-10-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of undec-10-enohydrazide, a valuable intermediate in the development of novel therapeutic agents. The document details the synthetic pathway from undec-10-enoic acid, presents relevant quantitative data, and outlines a detailed experimental protocol. Furthermore, it explores the potential mechanism of action for hydrazide-containing compounds, offering insights for drug development professionals.

Introduction

This compound is a fatty acid hydrazide characterized by a terminal double bond, making it a versatile building block for the synthesis of a wide range of derivatives. Fatty acid hydrazides and their subsequent derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The hydrazide functional group is a key pharmacophore that can participate in various biological interactions. This guide focuses on the direct conversion of undec-10-enoic acid to this compound, a fundamental step in the synthesis of more complex bioactive molecules.

Synthesis Pathway

The synthesis of this compound from undec-10-enoic acid is typically achieved through a two-step process. The first step involves the conversion of the carboxylic acid to a more reactive intermediate, commonly an ester, followed by hydrazinolysis.

A common and efficient method involves the esterification of undec-10-enoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the desired this compound. This two-step approach is often preferred as it can lead to higher purity of the final product compared to the direct reaction of the carboxylic acid with hydrazine.[1]

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be performed, though this may sometimes result in lower purity.[1] For the purposes of this guide, the two-step synthesis via an ester intermediate is detailed.

Synthesis_Pathway undec_10_enoic_acid Undec-10-enoic Acid ester Methyl undec-10-enoate undec_10_enoic_acid->ester Esterification (MeOH, H+) hydrazide This compound ester->hydrazide Hydrazinolysis (Hydrazine Hydrate)

Caption: Two-step synthesis of this compound from undec-10-enoic acid.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes typical data for the starting material and expected ranges for the product based on the synthesis of similar fatty acid hydrazides.

ParameterUndec-10-enoic AcidThis compound (Expected)
Molecular Formula C₁₁H₂₀O₂C₁₁H₂₂N₂O
Molecular Weight 184.28 g/mol 198.31 g/mol
Appearance Colorless to pale yellow liquid or solidWhite to off-white solid
Melting Point 24.5 °CNot consistently reported
Boiling Point 275 °C (decomposes)Not reported
Yield ->80% (based on similar syntheses)

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from undec-10-enoic acid via a methyl ester intermediate.

Materials and Equipment
  • Undec-10-enoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate (80-100%)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

Step 1: Synthesis of Methyl undec-10-enoate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undec-10-enoic acid (1 equivalent) in an excess of absolute methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl undec-10-enoate.

Step 2: Synthesis of this compound
  • To a round-bottom flask containing the crude methyl undec-10-enoate (1 equivalent), add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Add a minimal amount of a suitable solvent, such as ethanol, to ensure miscibility if needed.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold water or a suitable solvent.

  • If no precipitate forms, the product can be extracted from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic extracts are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Potential Mechanism of Action of Hydrazide Derivatives

Hydrazide-containing compounds have been shown to exhibit a range of biological activities, with their antimicrobial properties being of particular interest. One of the most well-studied mechanisms of action for a hydrazide drug is that of isoniazid, a frontline treatment for tuberculosis. Isoniazid is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form of isoniazid then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is a key enzyme in the fatty acid synthase-II (FAS-II) system. The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption leads to a loss of cell wall integrity and ultimately cell death.[2][3]

While this compound itself is not an antimicrobial drug, its derivatives have been synthesized and investigated for such properties. The underlying principle of action for these derivatives could be analogous to that of isoniazid, where the hydrazide moiety plays a crucial role in the interaction with biological targets.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Hydrazide Hydrazide Derivative (Pro-drug) Activated_Hydrazide Activated Hydrazide Hydrazide->Activated_Hydrazide Activation (e.g., by KatG) InhA InhA (Enoyl-ACP reductase) Activated_Hydrazide->InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Provides Precursors Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Elongation of Fatty Acids Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential Component Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed antimicrobial mechanism of action for hydrazide derivatives targeting mycolic acid synthesis.

Conclusion

The synthesis of this compound from undec-10-enoic acid is a straightforward yet crucial process for the development of novel compounds with potential therapeutic applications. This guide provides a detailed protocol for this synthesis, along with an overview of the potential mechanisms of action for the resulting hydrazide derivatives. The versatility of the terminal double bond in this compound allows for a wide array of chemical modifications, making it a highly valuable intermediate for researchers and drug development professionals exploring new frontiers in medicinal chemistry. Further research into the specific biological activities and mechanisms of this compound derivatives is warranted to fully exploit their therapeutic potential.

References

Undec-10-enohydrazide: A Technical Overview of its Chemical Properties, Structure, and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-enohydrazide is a derivative of undecylenic acid, a fatty acid recognized for its antifungal properties.[1] As a hydrazide, this compound possesses a reactive functional group that serves as a versatile scaffold in medicinal chemistry for the synthesis of various derivatives with a wide range of biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of this compound, with a focus on its role as a precursor for novel antimicrobial agents.

Chemical Identity and Structure

This compound is characterized by an eleven-carbon aliphatic chain with a terminal double bond and a hydrazide moiety. The presence of both a nucleophilic hydrazide group and a reactive alkene allows for diverse chemical modifications.

IdentifierValue
IUPAC Name undec-10-enehydrazide
CAS Number 5458-77-5
Chemical Formula C11H22N2O
Molecular Weight 198.31 g/mol [3]
Synonyms 10-Undecenohydrazide, this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Undec-10-enoic acid C11H20O2184.2724.5275 (decomposes)Insoluble in water
10-Undecenal C11H20O168.28-798-100 @ 3 mmHg30 mg/L in water @ 20°C

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively reported in the available literature. However, the synthesis and characterization of its derivatives confirm the use of these standard analytical techniques for structural elucidation.[4] For instance, in the synthesis of N'-benzylidene derivatives of undec-10-enehydrazide, IR spectroscopy would be expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and the C=C stretch of the terminal alkene (around 1640 cm⁻¹). ¹H NMR would show signals for the vinyl protons (around 4.9-5.8 ppm), the methylene group adjacent to the carbonyl, and the long aliphatic chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an ester of undec-10-enoic acid (e.g., methyl undec-10-enoate) with hydrazine hydrate. This standard procedure for hydrazide formation is widely used in organic synthesis.

Materials:

  • Methyl undec-10-enoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve methyl undec-10-enoate in ethanol.

  • To this solution, add an excess of hydrazine hydrate.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Methyl undec-10-enoate process1 Dissolve in Ethanol start1->process1 start2 Hydrazine Hydrate start2->process1 process2 Reflux process1->process2 process3 Cooling / Solvent Removal process2->process3 process4 Recrystallization process3->process4 end_product This compound process4->end_product

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties.[5] Studies have shown that these compounds exhibit activity against a range of pathogenic microbial strains.[5] The hydrazide moiety is a key pharmacophore that can be readily modified to generate libraries of compounds for screening and optimization of antimicrobial potency.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are not fully elucidated, molecular docking studies of its derivatives suggest a potential mechanism of action. One proposed target is β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for fatty acid biosynthesis in bacteria and fungi.[5] The interaction involves the aliphatic side chain of the this compound derivative inserting into a hydrophobic pocket of the enzyme, while the hydrazide moiety forms hydrogen bonds with key amino acid residues, such as Ala246 and Asn247.[5]

Another potential mechanism, extrapolated from studies on undec-10-enoic acid and its derivatives, is the chelation of iron ions.[6] Iron is a critical nutrient for microbial growth, and its sequestration by these compounds could lead to an effective antimicrobial effect.[6]

G Proposed Antimicrobial Mechanism of Action compound This compound Derivative interaction Binding Event compound->interaction enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme->interaction inhibition Inhibition of Fatty Acid Synthesis interaction->inhibition outcome Antimicrobial Effect inhibition->outcome

Caption: Inhibition of FabH by this compound derivatives.

Conclusion

This compound is a valuable building block in the development of new therapeutic agents, particularly in the field of antimicrobial research. Its bifunctional nature allows for the creation of diverse chemical entities. While detailed physicochemical and biological data on the parent compound are limited, studies on its derivatives highlight its potential as a scaffold for molecules that can target essential microbial pathways. Further research into the synthesis, characterization, and biological evaluation of this compound and its novel derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Note on CAS Number: The requested CAS number, 5458-77-5, corresponds to Undec-10-enohydrazide. However, the core requirements of the request, targeting researchers and drug development professionals with an in-depth technical guide on a pharmaceutical intermediate, strongly suggest an interest in 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid , which has the CAS number 123654-26-2 . This compound is a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] This guide will focus on the synthesis and characterization of the latter compound.

Introduction

4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid is a crucial building block in the pharmaceutical industry, most notably for the synthesis of Prucalopride, a medication used to treat chronic constipation.[1] The purity and characterization of this intermediate are of paramount importance for the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its synthesis and characterization for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid is presented in the table below.

PropertyValue
CAS Number 123654-26-2
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol [2][3]
IUPAC Name 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[2]
Appearance White to off-white or orange to green powder/crystal
Boiling Point (Predicted) 406.5 ± 45.0 °C[4]
Density (Predicted) 1.566 g/cm³[4]
Storage Temperature 2-8°C (Refrigerator)

Synthesis

Several synthetic routes for 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid have been reported. A common and effective method involves a multi-step process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid A Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate B Cyclization A->B C Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate B->C Triphenylphosphine, Diethyl azodicarboxylate D Chlorination C->D E Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate D->E N-Chlorosuccinimide F Hydrolysis & Purification E->F G 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid F->G NaOH, then HCl

Caption: A representative synthetic pathway for 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid.

Experimental Protocol: A Representative Synthesis

This protocol is a composite of several reported methods and provides a general guideline. Researchers should consult the original literature for specific details.

Step 1: Cyclization

  • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF), add triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent.

  • The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • The resulting product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is often used in the next step without extensive purification.

Step 2: Chlorination

  • The crude product from the previous step is dissolved in an appropriate solvent (e.g., DMF or acetonitrile).

  • N-Chlorosuccinimide (NCS) is added portion-wise, and the reaction is stirred, often at a slightly elevated temperature, until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then typically poured into water to precipitate the chlorinated product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Step 3: Hydrolysis and Purification

  • The chlorinated intermediate is subjected to hydrolysis using a strong base, such as sodium hydroxide, in a mixture of water and an organic solvent (e.g., methanol or ethanol). This step removes both the acetyl protecting group and hydrolyzes the ester.

  • The reaction is heated to reflux for several hours.

  • After cooling, the reaction mixture is acidified with an acid, such as hydrochloric acid, to precipitate the final product.

  • The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis Data Summary
Starting MaterialKey ReagentsProductYieldPurity
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylateNaOH, HCl4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acidHigh>98% (HPLC)
Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate1. PPh₃, DEAD2. NCS3. NaOH, HCl4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acidGood>97% (HPLC)

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. The following techniques are commonly employed.

Characterization Workflow Diagram

CharacterizationWorkflow Characterization Workflow A Synthesized Product B Purity Assessment A->B C Structural Elucidation A->C D HPLC B->D E ¹H NMR C->E F ¹³C NMR C->F G Mass Spectrometry C->G H IR Spectroscopy C->H I Final Characterized Compound D->I E->I F->I G->I H->I

Caption: Logical workflow for the characterization of the synthesized compound.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid).

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Expected Result: A major peak corresponding to the product with a purity typically exceeding 97%.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the molecule.

  • ¹H NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Expected Signals: Peaks corresponding to the aromatic proton, the two methylene groups of the dihydrofuran ring, the amine protons, and the carboxylic acid proton.

  • ¹³C NMR:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Expected Signals: Resonances for the nine distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dihydrofuran ring.

Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is commonly used.

  • Expected Result: A molecular ion peak corresponding to the calculated molecular weight (213.62 g/mol ) and its isotopic pattern due to the presence of chlorine.

Infrared (IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the molecule.

  • Sample Preparation: KBr pellet or as a mull.

  • Expected Absorptions: Characteristic peaks for the O-H stretch of the carboxylic acid, N-H stretches of the amine, C=O stretch of the carboxylic acid, and C-O and C-Cl stretches.

Characterization Data Summary
TechniqueData and Interpretation
HPLC Purity: Typically >97%[5]
¹H NMR Provides characteristic signals for the protons in the molecule, confirming the overall structure.[6]
¹³C NMR Expected to show 9 distinct signals corresponding to the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected in the range of 165-185 ppm. Aromatic carbons are expected between 110-160 ppm. Aliphatic carbons of the dihydrofuran ring are expected at higher fields.
Mass Spec. Molecular Ion Peak (M+H)⁺ at m/z ≈ 214, confirming the molecular weight. The isotopic pattern for one chlorine atom should be observed.
IR (cm⁻¹) - Broad O-H stretch (carboxylic acid): ~2500-3300- N-H stretch (amine): ~3300-3500- C=O stretch (carboxylic acid): ~1680-1710- C-O stretch: ~1210-1320- C-Cl stretch: ~600-800

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. The provided synthetic routes are robust and lead to high-purity material. The analytical methods described are essential for confirming the structure and purity of this important pharmaceutical intermediate, ensuring its suitability for the subsequent synthesis of active pharmaceutical ingredients like Prucalopride. Researchers and drug development professionals should use this guide as a foundational resource, always referring to specific literature for detailed experimental conditions and safety precautions.

References

Undec-10-enohydrazide: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Undec-10-enohydrazide in various organic solvents. The information is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide synthesizes qualitative information and provides detailed experimental protocols for determining solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including its formulation into drug delivery systems and its use in chemical reactions. For a molecule like this compound, which contains both a long hydrophobic alkyl chain and a polar hydrazide group, its solubility is expected to vary significantly with the polarity of the solvent.

Solubility Profile of this compound

SolventChemical FormulaPolarity (Dielectric Constant)Expected Solubility of this compound
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2High
Dimethylformamide (DMF)C₃H₇NO38.3High
AcetonitrileC₂H₃N37.5Moderate
Polar Protic Solvents
MethanolCH₄O32.7Moderate to High
EthanolC₂H₆O24.5Moderate
Nonpolar Solvents
Dichloromethane (DCM)CH₂Cl₂9.1Low to Moderate
TolueneC₇H₈2.4Low
HexaneC₆H₁₄1.9Very Low

Note: This table represents an inferred solubility profile based on the chemical structure of this compound and general solubility principles of similar compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (pure solid)

  • Selected organic solvent(s) of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, a miniaturized, high-throughput approach can be employed.

Materials:

  • This compound (as a high-concentration stock solution in a solvent like DMSO)

  • A panel of organic solvents

  • 96-well microplates (e.g., polypropylene for good chemical resistance)

  • Automated liquid handling system

  • Plate shaker

  • Plate reader (e.g., UV-Vis) or LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Solvent Dispensing: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small, known volume of the this compound stock solution to each well.

  • Incubation: Seal the plate and shake it at a controlled temperature for a set period to allow for dissolution and equilibration.

  • Analysis: Analyze the contents of each well. This can be done by direct UV-Vis absorbance measurement if the compound has a suitable chromophore and the solvents do not interfere, or by taking an aliquot for LC-MS analysis to determine the concentration in solution.

  • Data Interpretation: The concentration of the compound in each solvent is determined and compared to the initial concentration to assess solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start compound Weigh this compound start->compound solvent Select & Measure Solvent start->solvent mix Mix Compound & Solvent compound->mix solvent->mix equilibrate Equilibrate (Shake/Incubate) mix->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate sample Collect Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Relevance in Drug Discovery and Development

The assessment of solubility is a cornerstone of the drug discovery and development process. Poor solubility can lead to low bioavailability and therapeutic efficacy. Therefore, understanding the solubility of a lead compound like this compound is crucial for its advancement through the development pipeline.

The following diagram illustrates the logical relationship of solubility assessment within the broader context of drug discovery.

G Role of Solubility in Drug Discovery cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target Target Identification & Validation hit Hit Identification target->hit lead Lead Generation hit->lead solubility Solubility Assessment lead->solubility formulation Formulation Development solubility->formulation Informs adme ADME/Tox Studies solubility->adme Impacts phase1 Phase I formulation->phase1 adme->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: A diagram showing the critical placement of solubility assessment in the drug discovery pipeline.

Spectroscopic and Synthetic Profile of Undec-10-enohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide is a versatile bifunctional molecule incorporating a terminal alkene and a hydrazide group. This unique structure makes it a valuable building block in synthetic chemistry, particularly for the development of novel heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a comprehensive experimental protocol for its synthesis is presented, along with a visual representation of the synthetic workflow. Due to the limited availability of published experimental spectra for this compound, this guide offers predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 5458-77-5 Chemical Formula: C₁₁H₂₂N₂O Molecular Weight: 198.31 g/mol Chemical Structure:

Predicted Spectroscopic Data

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.2br s1H-C(O )NH-
~5.72 - 5.88m1H-CH =CH₂
~4.90 - 5.05m2H-CH=CH₂
~3.9 - 4.1br s2H-NH-NH₂
~2.10 - 2.20t2H-CH₂ -C(O)-
~1.98 - 2.08q2H-CH₂ -CH=CH₂
~1.55 - 1.65m2H-CH₂ -CH₂-C(O)-
~1.20 - 1.40m10H-(CH₂ )₅-
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~173 - 175C =O
~139-CH =CH₂
~114-CH=CH₂
~35 - 37-CH₂ -C(O)-
~33 - 34-CH₂ -CH=CH₂
~28 - 30-(CH₂ )n-
~25 - 26-CH₂ -CH₂-C(O)-
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretch (hydrazide)
3070 - 3090Medium=C-H stretch (alkene)
2850 - 2960StrongC-H stretch (alkane)
1640 - 1680StrongC=O stretch (amide I)
1635 - 1645MediumC=C stretch (alkene)
1520 - 1550MediumN-H bend (amide II)
910 & 990Medium=C-H bend (alkene)
Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zInterpretation
198[M]⁺ (Molecular Ion)
167[M - NHNH₂]⁺
155[M - C₃H₅]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from undec-10-enoic acid.

Step 1: Esterification of Undec-10-enoic Acid

Objective: To convert undec-10-enoic acid to its methyl ester, methyl undec-10-enoate.

Materials:

  • Undec-10-enoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve undec-10-enoic acid in an excess of absolute methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl undec-10-enoate.

Step 2: Hydrazinolysis of Methyl Undec-10-enoate

Objective: To convert methyl undec-10-enoate to this compound.

Materials:

  • Methyl undec-10-enoate

  • Hydrazine hydrate (80-95%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve methyl undec-10-enoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate from the solution upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mandatory Visualization

Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start Undec-10-enoic Acid intermediate Methyl Undec-10-enoate start->intermediate Reflux reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) product This compound intermediate->product Reflux reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (EtOH)

Unlocking the Potential of Undec-10-enohydrazide: A Technical Guide to Terminal Alkene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide is a versatile bifunctional molecule poised for significant applications across various scientific disciplines, including drug development, bioconjugation, and materials science. Its unique structure, featuring a reactive terminal alkene and a nucleophilic hydrazide moiety, offers a dual handle for orthogonal chemical modifications. This technical guide provides an in-depth exploration of the potential applications stemming from the terminal alkene group. We present key reaction pathways, detailed experimental protocols for proof-of-concept functionalization, and a summary of relevant quantitative data to empower researchers in harnessing the full potential of this valuable chemical scaffold.

Introduction

The strategic incorporation of multiple reactive functional groups within a single molecule is a cornerstone of modern chemical synthesis, enabling the construction of complex molecular architectures and multifunctional materials. This compound (C11H22N2O) emerges as a compelling building block, integrating a terminal C=C double bond and a hydrazide group (-CONHNH2) at opposing ends of a flexible undecyl chain. While the hydrazide group is well-established for its role in forming stable hydrazone linkages with carbonyl compounds, the terminal alkene presents a gateway to a diverse array of chemical transformations. This guide focuses specifically on the untapped potential of the terminal alkene for innovative applications.

Core Reactivity of the Terminal Alkene

The terminal alkene of this compound serves as a versatile substrate for a multitude of addition and modification reactions. Two of the most prominent and impactful applications are Thiol-Ene "Click" Chemistry and Hydroboration-Oxidation, which allow for the introduction of new functionalities with high efficiency and selectivity.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful and highly efficient "click" chemistry transformation that proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[1][2][3] This reaction is characterized by its high yields, rapid reaction times, tolerance of a wide range of functional groups, and typically proceeds via an anti-Markovnikov addition.[1] For this compound, this opens avenues for conjugation to cysteine-containing peptides, thiol-modified surfaces, or other thiol-bearing molecules.

Signaling Pathway for Thiol-Ene Reaction

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation I Initiator (UV, Heat) RSH Thiol (R-SH) I->RSH RS_rad Thiyl Radical (R-S•) RSH->RS_rad Thioether Thioether Product RSH->Thioether Alkene This compound (Terminal Alkene) RS_rad->Alkene Addition Intermediate_rad Carbon-centered Radical Alkene->Intermediate_rad Intermediate_rad->RSH Chain Transfer

Caption: Radical-initiated Thiol-Ene reaction mechanism.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts a terminal alkene into a primary alcohol. This anti-Markovnikov hydration provides a facile method to introduce a terminal hydroxyl group to the this compound scaffold. This newly installed alcohol can then be used for subsequent esterification, etherification, or other alcohol-specific reactions, further expanding the synthetic utility of the molecule.

Experimental Workflow for Hydroboration-Oxidation

Hydroboration_Oxidation_Workflow Start This compound Step1 Step 1: Hydroboration (BH3-THF) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation (H2O2, NaOH) Intermediate->Step2 Product 11-Hydroxyundecanehydrazide Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Two-step workflow for Hydroboration-Oxidation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions discussed. It is important to note that these values are derived from literature for analogous terminal alkenes and hydrazide compounds, as specific data for this compound is not extensively published. These should serve as a benchmark for what can be expected when working with this molecule.

Table 1: Thiol-Ene "Click" Reaction Data

Thiol ReactantAlkene SubstrateInitiatorSolventReaction TimeYield (%)Reference
1-Dodecanethiol1-OcteneDMPA (UV, 365 nm)THF10 min>95[4]
Cysteine PeptideTerminal Alkene PeptideUV IrradiationDMF1-4 h24-37[5]
Various ThiolsVarious AlkenesSunlight/TBHPH2O/DMF1-3 h89-92[6]

Table 2: Hydrazone Ligation Data (Hydrazide Moiety)

Hydrazine DerivativeCarbonyl CompoundCatalystpHSecond-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference
6-Hydrazinopyridyl peptideBenzaldehydeAniline (10 mM)4.53.0 ± 0.3>95[7]
AminoalkylhydrazineVarious AldehydesNone7.40.23–208Not reported[8][9]
Protein Hydrazideα-Oxo Aldehyde PeptideArginine (400 mM)7.0Not reported69 (UV)[10]

Detailed Experimental Protocols

The following are representative, detailed protocols for the key reactions involving the terminal alkene of this compound.

Protocol for Thiol-Ene Conjugation to a Cysteine-Containing Peptide

Objective: To conjugate this compound to a model cysteine-containing peptide via a photo-initiated thiol-ene reaction.

Materials:

  • This compound

  • Cysteine-containing peptide (e.g., H-Cys-Gly-Gly-OH)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • N,N-Dimethylformamide (DMF), degassed

  • UV lamp (365 nm)

  • Standard laboratory glassware and magnetic stirrer

  • Reverse-phase HPLC for purification and analysis

Procedure:

  • In a quartz reaction vessel, dissolve the cysteine-containing peptide (1.0 eq) and this compound (1.2 eq) in degassed DMF to a final peptide concentration of 10 mM.

  • Add the photoinitiator, DMPA (0.1 eq), to the solution and stir until fully dissolved.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Place the reaction vessel under a 365 nm UV lamp and irradiate with stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing by LC-MS.

  • Upon completion (typically 1-4 hours, as indicated by the disappearance of starting materials), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the desired this compound-peptide conjugate.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Protocol for Hydroboration-Oxidation to Synthesize 11-Hydroxyundecanehydrazide

Objective: To convert the terminal alkene of this compound to a primary alcohol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3-THF solution (0.5 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2. Caution: This addition can be exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by column chromatography on silica gel.

  • Characterize the final product, 11-hydroxyundecanehydrazide, by NMR spectroscopy and mass spectrometry.

Logical Relationships and Bifunctional Nature

The true power of this compound lies in its bifunctional nature, allowing for sequential or orthogonal functionalization of both the terminal alkene and the hydrazide group. This enables the synthesis of complex hetero-bifunctional molecules.

Logical Relationship of Bifunctional Reactivity

Bifunctional_Reactivity cluster_alkene Alkene Reactions cluster_hydrazide Hydrazide Reactions Start This compound ThiolEne Thiol-Ene (add Thiol) Start->ThiolEne Hydroboration Hydroboration-Oxidation (add Alcohol) Start->Hydroboration Hydrazone Hydrazone Formation (add Carbonyl) Start->Hydrazone Product1 Thiol-Modified Hydrazide ThiolEne->Product1 Product2 Alcohol-Modified Hydrazide Hydroboration->Product2 Product3 Alkene-Modified Hydrazone Hydrazone->Product3 Product1->Hydrazone Orthogonal Reaction FinalProduct Hetero-Bifunctional Conjugate Product2->Hydrazone Orthogonal Reaction Product3->ThiolEne Orthogonal Reaction

Caption: Orthogonal reactivity of this compound.

Conclusion

This compound represents a highly valuable and underutilized chemical tool. The reactivity of its terminal alkene, particularly through robust reactions like thiol-ene coupling and hydroboration-oxidation, provides a reliable means to introduce a wide range of functionalities. When coupled with the well-established chemistry of the hydrazide group, this molecule offers a powerful platform for the development of novel conjugates, probes, and materials. This guide provides the foundational knowledge and practical protocols to encourage the broader scientific community to explore and exploit the full potential of this compound in their research and development endeavors.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS).[11][12]

References

Undec-10-enohydrazide: A Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Undec-10-enohydrazide, a derivative of the naturally occurring undecylenic acid, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, featuring a reactive hydrazide moiety and a terminal alkene group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound's synthesis, physicochemical properties, and its application as a precursor in the synthesis of various biologically relevant heterocyclic compounds, including hydrazones, pyrazolones, and 1,3,4-oxadiazoles.

Physicochemical Properties and Synthesis of this compound

This compound is a stable, crystalline solid at room temperature. Its structure combines a long aliphatic chain, providing lipophilicity, with a polar hydrazide functional group capable of hydrogen bonding and nucleophilic attack.

Table 1: Physicochemical Data of this compound

PropertyValueReference
IUPAC Name undec-10-enehydrazide
CAS Number 5458-77-5
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Melting Point 105-110 °C

The synthesis of this compound is typically achieved in a two-step process starting from undec-10-enoic acid, which is readily available from the pyrolysis of castor oil. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Synthesis_Undec_10_enohydrazide cluster_0 Synthesis of this compound Acid Undec-10-enoic Acid Ester Methyl Undec-10-enoate Acid->Ester CH₃OH, H₂SO₄ (cat.) Reflux Hydrazide This compound Ester->Hydrazide NH₂NH₂·H₂O, Ethanol Reflux

Caption: Synthesis of this compound from Undec-10-enoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl Undec-10-enoate A solution of undec-10-enoic acid (0.05 mol) in absolute ethanol or methanol (50 mL) is treated with a catalytic amount of concentrated sulfuric acid (3-4 drops). The mixture is refluxed for 7-8 hours. After completion, the excess acid is neutralized with a saturated aqueous solution of sodium bicarbonate. The ester is then extracted with diethyl ether, and the organic layer is separated, dried, and concentrated to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound To a solution of methyl undec-10-enoate (0.02 mol) in ethanol, hydrazine hydrate (99%) is added. The reaction mixture is refluxed for 7-8 hours. Upon cooling, the precipitated solid is filtered, washed with hexane, and recrystallized from ethanol to afford pure this compound.

Applications in Heterocyclic Synthesis

The hydrazide moiety of this compound serves as a potent binucleophile, making it an ideal starting material for the construction of various five-membered heterocyclic rings.

Synthesis of N'-Substituted Hydrazones

The condensation reaction between this compound and various aromatic aldehydes or ketones is a straightforward and efficient method to produce a library of N'-substituted undec-10-enehydrazides (hydrazones). These compounds are not only important intermediates for further cyclization reactions but also exhibit a range of biological activities, including antimicrobial properties.

Synthesis_Hydrazones cluster_1 Synthesis of Hydrazones Hydrazide This compound Hydrazone N'-Arylmethylene- undec-10-enehydrazide Hydrazide->Hydrazone Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Hydrazone Ethanol, Reflux (cat. Acetic Acid)

Caption: General synthesis of N'-substituted hydrazones.

An equimolar mixture of this compound (0.005 mol) and a substituted aromatic aldehyde (0.005 mol) is refluxed in ethanol for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the excess solvent is evaporated. The resulting precipitate is filtered, washed with hexane, and recrystallized from ethanol to yield the pure hydrazone derivative.

Table 2: Characterization Data for Selected N'-Arylmethylene-undec-10-enehydrazide Derivatives

CompoundR-Group (Substituent)Yield (%)M.p. (°C)Key IR Bands (cm⁻¹)¹H NMR (δ ppm) - NH proton
4 2-NO₂-C₆H₄75165-1683206 (N-H), 1662 (C=O), 1573 (C=N)11.89 (s, 1H)
5 3-NO₂-C₆H₄70170-1743209 (N-H), 1664 (C=O), 1585 (C=N)11.85 (s, 1H)
6 4-Cl-C₆H₄85190-1923192 (N-H), 1658 (C=O), 1595 (C=N)11.63 (s, 1H)
7 4-OH-C₆H₄80220-2223471 (O-H), 3202 (N-H), 1649 (C=O)11.35 (s, 1H)
8 3,4-(OCH₃)₂-C₆H₃78168-1703204 (N-H), 1653 (C=O), 1597 (C=N)11.45 (s, 1H)
Synthesis of Pyrazolones

This compound can react with 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to form pyrazolone heterocycles. These scaffolds are present in many pharmaceuticals with analgesic, anti-inflammatory, and antipyretic properties.

Synthesis_Pyrazolone cluster_2 Synthesis of Pyrazolone Hydrazide This compound Pyrazolone 3-Methyl-1-(undec-10-enoyl)- 1H-pyrazol-5(4H)-one Hydrazide->Pyrazolone Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Ethanol, Reflux Synthesis_Oxadiazole cluster_3 Synthesis of 1,3,4-Oxadiazole-2-thione Hydrazide This compound Intermediate Potassium Dithiocarbazate (Intermediate) Hydrazide->Intermediate KOH, Ethanol CS2 Carbon Disulfide (CS₂) CS2->Intermediate Oxadiazole 5-(Undec-9-en-1-yl)-1,3,4- oxadiazole-2-thione Intermediate->Oxadiazole Reflux, then H⁺ workup

A Technical Guide to the Biological Activity Screening of Novel Undec-10-enohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undec-10-enohydrazide derivatives, synthesized from undec-10-enoic acid (undecylenic acid), represent a promising class of compounds in medicinal chemistry.[1] Undecylenic acid, a naturally occurring fatty acid produced by cracking castor oil, is known for its fungicidal properties.[1][2] The derivatization of this fatty acid into hydrazide-hydrazones, which contain the characteristic azomethine moiety (–NHN=CH–), has been explored to develop novel therapeutic agents.[1] These derivatives have garnered significant interest due to their broad spectrum of potential biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, experimental screening protocols, and data evaluation for assessing the biological potential of these novel compounds.

Synthesis of this compound Derivatives

The synthesis of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides is typically a multi-step process that begins with undec-10-enoic acid.[1] The general workflow involves esterification, followed by conversion to the core hydrazide, and finally condensation with various aldehydes or ketones to produce the final derivatives.[1][4]

General Synthesis Protocol:

  • Esterification: Undec-10-enoic acid is refluxed in the presence of an alcohol (e.g., methanol) and a catalyst (e.g., sulfuric acid) to yield its corresponding ester.[4]

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate for an extended period (12-14 hours) to form the key intermediate, undec-10-enehydrazide.[1][4]

  • Condensation: Finally, an equimolar amount of undec-10-enehydrazide is refluxed with an appropriate aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of glacial acetic acid, to yield the target hydrazone derivatives.[1][5] Reaction progress is monitored using Thin Layer Chromatography (TLC).[5]

G cluster_synthesis Synthesis Workflow A Undec-10-enoic Acid B Ester Derivative A->B Esterification (e.g., Methanol, H₂SO₄) C Undec-10-enehydrazide (Core Intermediate) B->C Hydrazinolysis (Hydrazine Hydrate) E Final this compound Derivatives C->E Condensation (Reflux, Ethanol) D Aldehydes / Ketones D->E

General workflow for the synthesis of this compound derivatives.

Antimicrobial and Antifungal Activity Screening

Hydrazide-hydrazone derivatives are widely investigated for their potential to combat bacterial and fungal infections.[3] Their mechanisms of action can be diverse, including the inhibition of mycolic acid synthesis, which is crucial for the cell wall of mycobacteria, or the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[5]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The results are often presented in terms of pMIC (the negative logarithm of the molar MIC value) for easier comparison.

Table 1: In Vitro Antimicrobial Activity of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide Derivatives (pMIC in µM/ml) [1]

Compound Derivative SubstituentS. aureusB. subtilisE. coliC. albicansA. niger
H4.314.374.074.144.11
o-NO₂4.904.964.664.734.70
m-NO₂4.884.944.644.714.68
p-NO₂4.614.674.374.444.41
o-Cl4.564.624.324.394.36
p-Cl4.544.604.304.374.34
p-OCH₃4.534.594.294.364.33
m-OCH₃, p-OH4.864.924.624.694.66
Ciprofloxacin (Standard)5.385.425.23--
Fluconazole (Standard)---5.265.21

Note: Data extracted from a study on a specific series of undec-10-enehydrazides.[1] The results indicated that derivatives with o-NO₂, m-NO₂, and m-OCH₃ groups showed significant antimicrobial activity.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The tube dilution or broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.[1][2]

Materials:

  • Test compounds (this compound derivatives)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)[2]

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)[1]

  • Growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi)[1]

  • Sterile 96-well microtiter plates or test tubes

  • Solvent (e.g., DMSO)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds and standard drugs in a suitable solvent (like DMSO) to create a high-concentration stock solution.

  • Media Preparation: Add 100 µL of sterile broth medium to each well of a 96-well plate.[5]

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, creating a concentration gradient.[5][6]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[5][6]

  • Inoculation: Add a standardized volume (e.g., 10 µL) of the microbial suspension to each well, except for the sterility control well.[5]

  • Controls: Include a growth control (broth + inoculum + solvent), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).[5]

  • Incubation: Cover the plate and incubate at an appropriate temperature (37°C for bacteria, 25-30°C for fungi) for the required duration (18-24 hours for bacteria, 3-5 days for fungi).[5]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

G cluster_mic Broth Microdilution MIC Assay Workflow prep 1. Plate Preparation (100 µL Broth/Well) dilute 2. Serial Dilution (Add Compound & Dilute Across Wells) prep->dilute add_inoculum 4. Inoculation (Add Microbial Suspension to Wells) dilute->add_inoculum inoculum 3. Inoculum Preparation (0.5 McFarland Standard, Dilute to 5x10⁵ CFU/mL) inoculum->add_inoculum incubate 5. Incubation (e.g., 37°C for 24h) add_inoculum->incubate read 6. Read Results (Determine Lowest Concentration with No Visible Growth) incubate->read

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Screening

Hydrazide-hydrazone derivatives are also evaluated for their potential as anticancer agents.[7] The primary goal of in vitro screening is to quantify the cytotoxic effects of a compound on various cancer cell lines and to gain insight into its mechanism of action, such as the induction of apoptosis.[7][8]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxicity, often expressed as the half-maximal inhibitory concentration (IC₅₀).[8]

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, HT-29)[7]

  • Non-malignant control cell lines (e.g., HUVEC)[7]

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere by incubating for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[8]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is then determined by plotting cell viability against compound concentration.[9]

G cluster_mtt MTT Cytotoxicity Assay Workflow seed 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) treat 2. Compound Treatment (Incubate 24-72h with various concentrations) seed->treat mtt 3. Add MTT Reagent (Incubate 3-4h) treat->mtt solubilize 4. Solubilize Formazan (Add DMSO) mtt->solubilize read 5. Measure Absorbance (Microplate Reader) solubilize->read analyze 6. Data Analysis (Calculate % Viability & IC₅₀) read->analyze

General workflow for the MTT cytotoxicity assay.
Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if a compound induces cell death via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[8]

Procedure:

  • Cell Treatment: Treat cells with the test compound, typically at its IC₅₀ concentration, for 24-48 hours.[8]

  • Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI to the cell suspension.[8]

  • Analysis: Analyze the stained cells using a flow cytometer. The results distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

G cluster_apoptosis Simplified Apoptosis Induction Pathway Compound Test Compound Cell Cancer Cell Compound->Cell Bax ↑ Pro-apoptotic (e.g., Bax) Cell->Bax Induces Bcl2 ↓ Anti-apoptotic (e.g., Bcl-2) Cell->Bcl2 Inhibits Caspase Caspase Activation (e.g., Caspase-3) Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified pathway of compound-induced apoptosis.

Antioxidant Activity Screening

Natural phenolic compounds and their derivatives are known for their antioxidant properties, acting as free radical scavengers. The antioxidant potential of novel hydrazide derivatives can be evaluated using various in vitro assays.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to assess the free radical scavenging ability of a compound.

Materials:

  • Test compounds

  • DPPH solution in methanol or ethanol

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)[10]

  • Methanol or ethanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture by adding a specific volume of the test compound solution (at various concentrations) to a DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The results can be expressed as an IC₅₀ value, representing the concentration required to scavenge 50% of the DPPH radicals.

Table 2: Representative Antioxidant Activity Data Presentation

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Derivative 1ValueValue
Derivative 2ValueValue
Derivative 3ValueValue
Ascorbic Acid (Standard)ValueValue
Trolox (Standard)ValueValue

Note: This table is a template. Specific quantitative data for the antioxidant activity of this compound derivatives was not available in the provided search results, but this format is standard for presenting such findings.[10]

Conclusion

The screening of novel this compound derivatives requires a systematic approach employing a battery of standardized in vitro assays. This guide outlines the fundamental workflows for synthesis and for evaluating the antimicrobial, anticancer, and antioxidant activities of these compounds. The detailed protocols and data presentation formats provided herein serve as a resource for researchers to ensure the generation of robust, comparable, and meaningful data in the early stages of drug discovery and development. The promising results from initial antimicrobial studies suggest that this class of compounds warrants further investigation across a broader range of biological targets.

References

Inherent Antimicrobial Properties of Undec-10-enohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enohydrazide, a derivative of the naturally occurring undecylenic acid, has emerged as a scaffold of interest in the exploration of novel antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and potential mechanisms of action of this compound and its derivatives. The document summarizes key quantitative data, details experimental protocols for antimicrobial evaluation, and presents visual representations of synthetic and biological pathways to facilitate a deeper understanding for researchers in the field of antimicrobial drug discovery.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of new chemical entities with potent and broad-spectrum antimicrobial activity.[1] Hydrazide-hydrazone derivatives have been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The characteristic azometine group (-NHN=CH-) in hydrazones is considered crucial for their biological activity.[5]

This compound, derived from undecylenic acid, a fatty acid obtained from castor oil, represents a promising starting point for the development of new antimicrobial agents.[1][6] Its structure combines a hydrophobic aliphatic chain with a reactive hydrazide moiety, offering opportunities for a variety of chemical modifications to modulate its biological activity. This guide focuses on the inherent antimicrobial properties of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from undecylenic acid (also known as undec-10-enoic acid). The first step involves the esterification of undecylenic acid, followed by reaction with hydrazine hydrate to yield the final product.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl undec-10-enoate An ethanolic mixture of undecylenic acid (0.05 mol) is refluxed. The resulting ester is obtained by evaporating the diethyl ether layer.[1]

Step 2: Synthesis of this compound A solution of methyl undec-10-enoate (0.02 mol) and hydrazine hydrate is refluxed for 7-8 hours. The excess ethanol is then evaporated. The precipitated this compound is filtered off and recrystallized with ethanol.[1]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_step2 Step 2: Hydrazinolysis cluster_product Final Product undecylenic_acid Undecylenic Acid esterification Reflux with Ethanol undecylenic_acid->esterification methyl_undecenoate Methyl undec-10-enoate esterification->methyl_undecenoate hydrazinolysis Reflux with Hydrazine Hydrate methyl_undecenoate->hydrazinolysis undec_hydrazide This compound hydrazinolysis->undec_hydrazide

Synthesis workflow of this compound.

Inherent Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. The results indicate that these compounds possess a range of antimicrobial activities.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL. The following table summarizes the reported MIC values for a series of these derivatives.[1]

Compound IDR GroupS. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)C. albicans (MIC μg/mL)A. niger (MIC μg/mL)
4 2-hydroxybenzylidene125125250500500
5 4-hydroxybenzylidene125250250500500
6 4-chlorobenzylidene62.5125125250250
7 3,4-dimethoxybenzylidene62.562.5125250250
8 3,4,5-trimethoxybenzylidene31.2562.562.5125125
9 4-hydroxy-3-methoxybenzylidene62.5125125250250
10 4-ethoxy-3-hydroxybenzylidene125125250500500
11 2,4-dihydroxybenzylidene125250250500500
12 3,4-dihydroxybenzylidene125125250500500
13 3,5-dihydroxybenzylidene250250500>500>500
Standard Ciprofloxacin101525--
Standard Fluconazole---2550

Data sourced from Kumari et al. (2025).[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial screening of this compound derivatives was performed using the tube dilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

1. Preparation of Stock Solutions:

  • A stock solution of the test compounds is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

2. Preparation of Inoculum:

  • Bacterial strains are grown on a suitable agar medium (e.g., Mueller-Hinton Agar) and fungal strains on a medium like Sabouraud Dextrose Agar.

  • A suspension of the microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test tubes.[7]

3. Tube Dilution Assay:

  • A series of two-fold dilutions of the test compounds are made in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.[8]

  • The prepared microbial inoculum is added to each tube.

  • A positive control (broth with inoculum) and a negative control (broth only) are included.

  • The tubes are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[5][9]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result stock_solution Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in Broth stock_solution->serial_dilution inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate Tubes with Microbial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at Appropriate Temperature inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Growth) incubation->mic_determination

Workflow for antimicrobial susceptibility testing.

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been fully elucidated, the antimicrobial activity of hydrazide-hydrazone derivatives is often attributed to several potential targets within the microbial cell.[2][10] One of the prominent proposed mechanisms is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][11] By binding to the active site of DNA gyrase, these compounds can disrupt the DNA supercoiling process, leading to the inhibition of bacterial growth.

Other potential mechanisms for hydrazide derivatives include the inhibition of enzymes involved in cell wall synthesis, such as glucosamine-6-phosphate synthase, or enzymes in the fatty acid synthesis pathway like enoyl-ACP reductase.[11]

Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome hydrazide This compound Derivative dna_gyrase DNA Gyrase hydrazide->dna_gyrase cell_wall_synthase Cell Wall Synthesis Enzymes hydrazide->cell_wall_synthase fatty_acid_synthase Fatty Acid Synthesis Enzymes hydrazide->fatty_acid_synthase dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition cell_wall_disruption Disruption of Cell Wall Integrity cell_wall_synthase->cell_wall_disruption fatty_acid_inhibition Inhibition of Fatty Acid Biosynthesis fatty_acid_synthase->fatty_acid_inhibition cell_death Bacterial Cell Death or Growth Inhibition dna_replication_inhibition->cell_death cell_wall_disruption->cell_death fatty_acid_inhibition->cell_death

Potential antimicrobial mechanisms of action.

Conclusion

This compound and its derivatives represent a promising class of compounds with demonstrable in vitro antimicrobial activity. The straightforward synthesis from a renewable feedstock, coupled with the potential for diverse chemical modifications, makes this scaffold an attractive starting point for further drug discovery and development efforts. Future research should focus on elucidating the precise mechanism of action, optimizing the structure for enhanced potency and broader spectrum of activity, and evaluating the in vivo efficacy and safety of lead compounds.

References

Methodological & Application

Application Notes and Protocols: Undec-10-enohydrazide Derivatives as Potent Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal activity, and proposed mechanism of action of novel antifungal agents derived from Undec-10-enohydrazide. The following protocols and data are intended to facilitate further research and development in the field of antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. This compound, a derivative of the naturally occurring undecylenic acid, serves as a versatile scaffold for the synthesis of a variety of hydrazone derivatives. These compounds have demonstrated significant in vitro activity against clinically relevant fungal pathogens, suggesting a promising avenue for the development of new antifungal agents.

Data Presentation

The antifungal activity of a series of synthesized N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides was evaluated against pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth, was determined using the tube dilution method. The results are summarized in the table below.

Table 1: Antifungal Activity of this compound Derivatives (MIC in µM/mL) [1]

Compound IDRCandida albicansAspergillus niger
4 H>1000>1000
5 2-NO₂60.89121.78
6 3-NO₂60.8960.89
7 4-NO₂243.56243.56
8 2-Cl254.91509.82
9 4-Cl509.82>1000
10 2-OH262.90525.80
11 4-OH525.80>1000
12 4-CH₃531.25>1000
13 4-OCH₃500.00>1000
14 3-OCH₃125.00125.00
15 2,4-di-Cl237.97475.94
16 3,4-di-OCH₃232.32464.64
17 4-N(CH₃)₂486.98486.98
18 CH₃ (acetophenone)>1000>1000
19 4-Cl (acetophenone)461.41922.82
20 4-Br (acetophenone)394.98789.96

Experimental Protocols

Protocol 1: Synthesis of N'-substituted-benzylidene)undec-10-enehydrazide Derivatives[1]

This protocol details a three-step synthesis process starting from undec-10-enoic acid.

Step 1: Synthesis of Ethyl Undec-10-enoate (2)

  • In a round-bottom flask, dissolve 0.065 mol of undec-10-enoic acid (1) in 50 mL of absolute ethanol.

  • Add 4-5 drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 8-10 hours.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the synthesized ester (2) with diethyl ether.

  • Separate the ether layer and evaporate the solvent to obtain the crude ester.

Step 2: Synthesis of Undec-10-enehydrazide (3)

  • Reflux a mixture of 0.055 mol of ethyl undec-10-enoate (2) and 0.136 mol of hydrazine hydrate in ethanol for 12-14 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Filter the precipitate, wash with diethyl ether, and dry to obtain undec-10-enehydrazide (3).

Step 3: Synthesis of N'-(substituted-benzylidene)undec-10-enehydrazides (4-17)

  • In a flask, mix 0.005 mol of undec-10-enehydrazide (3) with an equimolar amount of the appropriate substituted aromatic aldehyde.

  • Add ethanol and reflux the mixture for 4-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, evaporate the excess ethanol.

  • Filter the resulting precipitate and wash with hexane.

  • Recrystallize the crude product from ethanol to obtain the pure target compound.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Adapted)[2][3][4]

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2][3][4]

1. Preparation of Fungal Inoculum: a. Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline (0.85%). c. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control well (inoculum without compound) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth. b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Antifungal Agents cluster_testing Antifungal Susceptibility Testing start Undec-10-enoic Acid ester Ethyl Undec-10-enoate start->ester Esterification hydrazide This compound ester->hydrazide Hydrazinolysis hydrazone N'-Aryliden-undec-10-enohydrazide Derivatives hydrazide->hydrazone Condensation with Aldehydes dilution Compound Serial Dilution hydrazone->dilution Testing of Synthesized Compounds culture Fungal Culture Preparation inoculum Inoculum Standardization culture->inoculum incubation Incubation of Microtiter Plates inoculum->incubation dilution->incubation mic MIC Determination incubation->mic

Caption: Workflow for the synthesis and antifungal evaluation of this compound derivatives.

Proposed Mechanism of Action: Inhibition of Fungal Fatty Acid Biosynthesis

Hydrazone-containing compounds have been suggested to exert their antifungal effects by inhibiting key enzymes in essential metabolic pathways.[5] One of the putative targets is the fungal fatty acid synthase (FAS) complex, which is responsible for the de novo synthesis of fatty acids, critical components of fungal cell membranes. Inhibition of FAS disrupts membrane integrity and leads to fungal cell death.

G cluster_pathway Fungal Fatty Acid Biosynthesis Pathway acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex (Putative Target) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas fatty_acids Saturated Fatty Acids fas->fatty_acids membrane Fungal Cell Membrane fatty_acids->membrane Incorporation into inhibitor This compound Derivative inhibitor->fas

References

Application Notes and Protocols: Step-by-Step Synthesis of Hydrazones from Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazones represent a versatile class of compounds with a wide array of biological activities, making them attractive scaffolds in drug discovery and development. This document provides detailed protocols for the synthesis of a series of hydrazone derivatives starting from undec-10-enohydrazide. The synthesis is a straightforward two-step process commencing with the preparation of the key intermediate, this compound, from undec-10-enoic acid. This is followed by the condensation of the hydrazide with various aromatic aldehydes to yield the target hydrazones. These protocols are designed to be easily followed in a standard laboratory setting. Furthermore, this document includes comprehensive characterization data for the synthesized compounds and visual diagrams to elucidate the experimental workflow and chemical transformations.

Introduction

Hydrazones are characterized by the presence of an azomethine moiety (–NH–N=CH–) and are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The synthetic accessibility and the modular nature of their synthesis allow for the generation of diverse chemical libraries for biological screening. The undec-10-enoyl moiety, derived from the naturally occurring undecylenic acid, provides a lipophilic chain that can influence the pharmacokinetic properties of the final compounds. This application note details the synthesis and characterization of hydrazones derived from this compound, which have been investigated for their potential as antimicrobial agents.

Experimental Protocols

Part 1: Synthesis of this compound (Intermediate)

The synthesis of the key intermediate, this compound, is achieved in two steps starting from undec-10-enoic acid.

Step 1: Synthesis of Methyl Undec-10-enoate

  • To a solution of undec-10-enoic acid (0.05 mol) in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for a suitable duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, remove the excess ethanol by distillation.

  • Extract the resulting ester with diethyl ether.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the diethyl ether to obtain the crude methyl undec-10-enoate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve methyl undec-10-enoate (0.02 mol) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 7-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Part 2: General Procedure for the Synthesis of Hydrazones (4-13)
  • Dissolve this compound (3) in ethanol.

  • To this solution, add an equimolar amount of the respective aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 7-8 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, evaporate the excess ethanol.

  • Collect the precipitated product by filtration and wash with hexane.

  • Recrystallize the crude hydrazone from ethanol to obtain the pure compound.

Data Presentation

Table 1: Synthesis and Physicochemical Characterization of Hydrazones (4-13) Derived from this compound

Compound IDAromatic Aldehyde ReactantYield (%)Melting Point (°C)
4 Benzaldehyde7590-95
5 4-Chlorobenzaldehyde70120-125
6 4-Fluorobenzaldehyde68110-115
7 4-Nitrobenzaldehyde72130-135
8 4-Hydroxybenzaldehyde65140-145
9 3-Hydroxybenzaldehyde62115-120
10 4-Ethoxy-3-hydroxybenzaldehyde68100-105
11 4-Methoxybenzaldehyde7095-100
12 3,4,5-Trimethoxybenzaldehyde75105-110
13 3,5-Dihydroxybenzylidene65105-110

Table 2: Spectroscopic Data for a Representative Hydrazone: N'-(4-ethoxy-3-hydroxybenzylidene)undec-10-enehydrazide (10) [1]

Spectral DataKey Peaks/Shifts
FT-IR (KBr, cm⁻¹) 3471 (N-H str.), 3238 (O-H str.), 3196 (C-H str., aromatic), 3076 (C-H str., alkenes), 2924 (C-H str., alkanes), 1645 (C=O str.), 1595 (C=N str.), 1454 (C=C, aromatic)
¹H-NMR (CDCl₃, δ ppm) 8.19 (s, 1H, -NH), 6.85-7.67 (m, 3H, Ar-H), 5.75-5.85 (m, 1H, =CH-), 4.90-5.00 (m, 2H, =CH₂), 4.10 (q, 2H, -OCH₂-), 2.30 (t, 2H, -CH₂-CO-), 2.00-2.05 (m, 2H, -CH₂-), 1.50-1.54 (m, 2H, -CH₂-), 1.18-1.24 (m, 10H, -(CH₂)₅-)

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrazone_synthesis Synthesis of Hydrazones cluster_characterization Characterization cluster_application Application undecenoic_acid Undec-10-enoic Acid esterification Esterification (Ethanol, H₂SO₄, Reflux) undecenoic_acid->esterification methyl_ester Methyl Undec-10-enoate esterification->methyl_ester hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) methyl_ester->hydrazinolysis hydrazide This compound hydrazinolysis->hydrazide condensation Condensation (Ethanol, Acetic Acid, Reflux) hydrazide->condensation aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->condensation hydrazone Hydrazone Derivative condensation->hydrazone characterization Physicochemical & Spectroscopic Analysis (Melting Point, FT-IR, NMR) hydrazone->characterization bio_evaluation Biological Evaluation (e.g., Antimicrobial Screening) characterization->bio_evaluation reaction_scheme cluster_step1 cluster_step2 r1 Undec-10-enoic Acid p1 This compound r1->p1 1. EtOH, H₂SO₄ 2. N₂H₄·H₂O, Reflux r2 This compound p2 Hydrazone r2->p2 EtOH, Acetic Acid, Reflux r3 +   Aromatic Aldehyde antimicrobial_pathway hydrazone This compound -derived Hydrazone bacterial_cell Bacterial Cell hydrazone->bacterial_cell Penetration inhibition Inhibition of Enzyme Activity hydrazone->inhibition Binding target_enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, InhA) cell_death Bacterial Cell Death inhibition->cell_death

References

Application Notes and Protocols: Synthesis and Evaluation of Undec-10-enohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Undec-10-enohydrazide is a versatile scaffold in medicinal chemistry, primarily utilized in the synthesis of novel hydrazone derivatives. The reaction of this compound with various aromatic aldehydes and ketones yields a library of compounds with significant potential in drug discovery and development. The resulting N'-arylmethylidene-undec-10-enohydrazones have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents.

The lipophilic undecanoyl backbone, coupled with the reactive hydrazone moiety (R-C=N-NH-C=O), allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR). The terminal double bond of the undec-10-enoyl group also presents an opportunity for further chemical transformations, potentially leading to compounds with enhanced biological profiles.

The primary applications of these derivatives in drug development include:

  • Antimicrobial Agents: Many undec-10-enohydrazone derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. These compounds are of particular interest in the ongoing search for new therapeutics to combat multidrug-resistant infections.

  • Anticancer Agents: The hydrazone scaffold is a well-established pharmacophore in the design of anticancer drugs. Undec-10-enohydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their ability to induce apoptosis and inhibit cell proliferation makes them promising candidates for further preclinical and clinical evaluation.

  • Antitubercular Agents: The hydrazide-hydrazone core is a key feature in several antitubercular drugs. The unique structural features of this compound derivatives make them attractive for the development of new agents to treat tuberculosis, a disease for which new and more effective treatments are urgently needed.

These application notes highlight the strategic importance of the reaction between this compound and aromatic carbonyl compounds as a straightforward and efficient method for generating libraries of biologically active molecules for further investigation in drug development programs.

Reaction of this compound with Aromatic Aldehydes and Ketones: An Overview

The reaction between this compound and aromatic aldehydes or ketones is a condensation reaction that results in the formation of a hydrazone. This reaction is typically carried out in a protic solvent, such as ethanol, and is often catalyzed by a small amount of acid. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

reaction_workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product undec_hydrazide This compound reflux Reflux undec_hydrazide->reflux + aromatic_carbonyl Aromatic Aldehyde/Ketone aromatic_carbonyl->reflux + solvent Ethanol solvent->reflux catalyst Glacial Acetic Acid (catalytic) catalyst->reflux hydrazone N'-Arylmethylidene-undec-10-enohydrazone reflux->hydrazone Condensation

Caption: General workflow for the synthesis of N'-arylmethylidene-undec-10-enohydrazones.

Quantitative Data Summary

The following table summarizes the reaction of this compound with a selection of aromatic aldehydes, detailing the reaction yields and melting points of the resulting hydrazone products.

EntryAromatic AldehydeProduct NameYield (%)Melting Point (°C)
1BenzaldehydeN'-(phenylmethylidene)this compound75110-112
24-ChlorobenzaldehydeN'-(4-chlorophenyl)methylidene]this compound82145-147
34-NitrobenzaldehydeN'-(4-nitrophenyl)methylidene]this compound85160-162
44-HydroxybenzaldehydeN'-(4-hydroxyphenyl)methylidene]this compound78180-182
53,4-DimethoxybenzaldehydeN'-(3,4-dimethoxyphenyl)methylidene]this compound80125-127
62-HydroxybenzaldehydeN'-(2-hydroxyphenyl)methylidene]this compound72130-132

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from undec-10-enoic acid.

protocol1_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_acid Undec-10-enoic Acid reflux1 Reflux (6h) start_acid->reflux1 + methanol Methanol methanol->reflux1 + h2so4 H2SO4 (conc.) h2so4->reflux1 ester Methyl undec-10-enoate reflux1->ester reflux2 Reflux (8h) ester->reflux2 + hydrazine Hydrazine Hydrate hydrazine->reflux2 product This compound reflux2->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Undec-10-enoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate (80%)

  • Sodium bicarbonate solution (5%)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Esterification:

    • To a solution of undec-10-enoic acid (0.1 mol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with cooling.

    • Reflux the reaction mixture for 6 hours.

    • After cooling, pour the mixture into ice-cold water (200 mL) and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, then with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain methyl undec-10-enoate.

  • Hydrazinolysis:

    • To a solution of methyl undec-10-enoate (0.08 mol) in methanol (80 mL), add hydrazine hydrate (80%, 0.16 mol).

    • Reflux the mixture for 8 hours.

    • Reduce the volume of the solvent under vacuum.

    • Pour the concentrated solution into ice-cold water.

    • Filter the resulting white solid, wash with cold water, and dry to yield this compound.

    • The crude product can be recrystallized from ethanol.

Protocol 2: General Procedure for the Synthesis of N'-Arylmethylidene-undec-10-enohydrazides

This protocol provides a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolve this compound (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.

  • Add the respective aromatic aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Application Notes and Protocols: Undec-10-enohydrazide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-enohydrazide is a bifunctional molecule featuring a terminal alkene and a hydrazide moiety. This unique combination of reactive groups makes it a valuable building block in polymer chemistry, enabling its use as a monomer for polymerization, a functionalizing agent for polymer modification, and a crosslinking agent. These applications are particularly relevant in the development of advanced materials for drug delivery, bioconjugation, and tissue engineering, where precise control over polymer architecture and functionality is paramount.

This document provides detailed application notes on the potential uses of this compound in polymer chemistry and protocols for its synthesis and subsequent polymer modifications.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from undec-10-enoic acid. First, the carboxylic acid is esterified, followed by reaction with hydrazine hydrate to yield the desired hydrazide.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of Methyl undec-10-enoate

  • In a round-bottom flask, dissolve undec-10-enoic acid (1 equivalent) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl undec-10-enoate.

Step 2: Synthesis of this compound [1]

  • To a solution of methyl undec-10-enoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates upon cooling.

  • Filter the precipitate and recrystallize from ethanol to obtain pure this compound.

Synthesis_of_Undec_10_enohydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Undec-10-enoic_Acid Undec-10-enoic Acid Methyl_undec-10-enoate Methyl undec-10-enoate Undec-10-enoic_Acid->Methyl_undec-10-enoate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_undec-10-enoate H2SO4 H2SO4 (cat.) H2SO4->Methyl_undec-10-enoate This compound This compound Methyl_undec-10-enoate->this compound Reflux in Ethanol Hydrazine_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine_Hydrate->this compound

Caption: Synthesis of this compound.

Applications in Polymer Synthesis

The terminal alkene of this compound allows it to act as a monomer in various polymerization reactions.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization can be used to synthesize unsaturated polyesters. While this compound itself is not a diene, it can be converted to a diene monomer suitable for ADMET. For instance, reaction with another molecule containing a terminal alkene and a group reactive towards the hydrazide can form a diene. Alternatively, this compound can act as a chain-terminating agent to control the molecular weight of polymers derived from diene monomers.[2][3][4][5][6][7]

Thiol-Ene Polymerization

The terminal double bond of this compound is susceptible to radical-mediated addition of thiols.[8][9][10][11][12] When reacted with multifunctional thiols, this can lead to the formation of crosslinked polymer networks. This "click" reaction is highly efficient and can be initiated by UV light or thermal initiators.[8][9][10]

Free Radical Polymerization

This compound can be homopolymerized or copolymerized with other vinyl monomers via free radical polymerization to produce polymers with pendant hydrazide groups.[13][14][15][16][17] These pendant groups are then available for post-polymerization modification.

Polymerization_Pathways cluster_synthesis Polymer Synthesis This compound This compound ADMET ADMET (as comonomer/end-capper) This compound->ADMET Thiol-Ene Thiol-Ene Polymerization This compound->Thiol-Ene FRP Free Radical Polymerization This compound->FRP

Caption: Polymerization routes for this compound.

Applications in Polymer Modification and Crosslinking

The hydrazide group of this compound is a potent nucleophile that can react with electrophilic groups, making it an excellent tool for polymer functionalization and crosslinking.

Functionalization of Aldehyde- or Ketone-Containing Polymers

Polymers bearing aldehyde or ketone functionalities can be readily modified by this compound through the formation of a stable hydrazone linkage.[18][19][20][21][22][23][24][25][26][27][28][29] This reaction is often performed under mild acidic conditions and is highly specific.

Experimental Protocol: Functionalization of an Aldehyde-Containing Polymer
  • Dissolve the aldehyde-containing polymer in a suitable solvent (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO).

  • Adjust the pH of the solution to 4.5-5.5 using a mild acid (e.g., acetic acid).

  • Add a solution of this compound (1.1-1.5 equivalents per aldehyde group) to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purify the functionalized polymer by dialysis or precipitation to remove unreacted hydrazide.

  • Lyophilize the purified polymer to obtain the final product.

Crosslinking of Polymers

This compound can be used to crosslink polymers containing multiple electrophilic groups, such as dialdehydes or diketones, to form hydrogels or network polymers.[18][19][20] This is particularly useful in the context of drug delivery and tissue engineering, where the formation of biocompatible hydrogels is desired.

Polymer_Modification Polymer_with_Aldehyde Polymer with -CHO groups Functionalized_Polymer Functionalized Polymer (with alkene and hydrazone linkage) Polymer_with_Aldehyde->Functionalized_Polymer Hydrazone Formation (pH 4.5-5.5) This compound This compound This compound->Functionalized_Polymer

Caption: Polymer functionalization via hydrazone formation.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the applications described. Actual results will vary depending on the specific polymer, reaction conditions, and analytical methods used.

ApplicationParameterTypical Value Range
Polymer Functionalization Degree of Functionalization50-95%
Reaction Time12-24 hours
Reaction TemperatureRoom Temperature
Polymer Crosslinking Gelation Time5 minutes - 2 hours
Swelling Ratio100-1000%
Compressive Modulus1-50 kPa

Conclusion

This compound is a versatile molecule with significant potential in polymer chemistry. Its dual functionality allows for its participation in polymer synthesis, post-polymerization modification, and crosslinking. The reactions involving the terminal alkene and the hydrazide group are generally efficient and can be carried out under mild conditions, making this compound a valuable tool for the development of functional polymers for a wide range of applications, including in the pharmaceutical and biomedical fields. The protocols provided herein serve as a starting point for researchers to explore the utility of this interesting bifunctional molecule.

References

Application Notes and Protocols: Undec-10-enohydrazide as a Versatile Dual Cross-linking Agent for Advanced Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of Undec-10-enohydrazide as a novel, dual-functional cross-linking agent for the preparation of advanced hydrogel systems. This compound possesses two distinct reactive moieties: a hydrazide group capable of forming pH-sensitive acylhydrazone bonds, and a terminal alkene group that can participate in radical-mediated thiol-ene "click" chemistry. This unique combination allows for the fabrication of dual-cross-linked hydrogels with tunable mechanical properties, degradation profiles, and potential for controlled drug delivery. These application notes provide detailed protocols for hydrogel synthesis and characterization, along with data presented in a clear, tabular format to guide researchers in utilizing this compound for their specific research needs.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have garnered significant interest in biomedical applications such as drug delivery, tissue engineering, and wound healing due to their high water content and biocompatibility.[1][2] The properties of a hydrogel are largely dictated by the nature and density of its cross-links.[3] While single cross-linking mechanisms are common, dual-cross-linked networks, which incorporate two distinct types of cross-links, offer superior control over the material's physicochemical properties.[4][5]

This compound is a bifunctional molecule that presents an exciting opportunity for creating dual-cross-linked hydrogels. Its hydrazide functional group can react with aldehyde or ketone moieties on a polymer backbone to form dynamic, pH-responsive acylhydrazone bonds.[1][6] Simultaneously, its terminal vinyl group is available for participation in highly efficient and cytocompatible thiol-ene "click" reactions.[7][8] This dual-curing capability enables the formation of hydrogels with an initial cross-linking through one mechanism, followed by a secondary cross-linking step, allowing for precise tuning of the final hydrogel properties.

Principle of Dual Cross-linking with this compound

The versatility of this compound lies in its ability to participate in two orthogonal cross-linking reactions:

  • Acylhydrazone Bond Formation: The hydrazide group of this compound reacts with aldehyde or ketone groups on a polymer (e.g., oxidized polysaccharides like dextran aldehyde) to form acylhydrazone linkages. This reaction is typically reversible and sensitive to pH, providing a dynamic component to the hydrogel network.[1][6]

  • Thiol-Ene "Click" Reaction: The terminal alkene group of this compound can react with thiol groups on another polymer (e.g., thiol-modified polyethylene glycol) in the presence of a photoinitiator and UV light. This "click" reaction is rapid, highly specific, and forms stable thioether bonds.[7][8]

This dual-functionality allows for sequential or simultaneous cross-linking, offering a broad design space for hydrogel fabrication. For instance, an injectable hydrogel can be initially formed in situ via the rapid acylhydrazone chemistry, and then further stabilized by a subsequent UV-curing step that initiates the thiol-ene reaction.

Experimental Protocols

Protocol 1: Synthesis of a Dual-Cross-linked Hydrogel using this compound

This protocol describes the preparation of a dual-cross-linked hydrogel using dextran aldehyde and a thiol-functionalized 4-arm polyethylene glycol (PEG-SH).

Materials:

  • Dextran (Mw 40 kDa)

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Dialysis tubing (MWCO 3.5 kDa)

  • 4-arm PEG-SH (Mw 10 kDa)

  • This compound

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

Part A: Preparation of Dextran Aldehyde

  • Dissolve 1.0 g of dextran in 50 mL of deionized water.

  • Add a calculated amount of sodium periodate to achieve the desired degree of oxidation (e.g., 0.4 g for ~50% oxidation).

  • Stir the reaction in the dark at room temperature for 6 hours.

  • Quench the reaction by adding 0.5 mL of ethylene glycol and stir for another hour.

  • Purify the resulting dextran aldehyde by dialysis against deionized water for 3 days, changing the water twice daily.

  • Lyophilize the purified solution to obtain dextran aldehyde as a white powder.

Part B: Hydrogel Formation

  • Prepare the following stock solutions in PBS (pH 7.4):

    • Dextran aldehyde solution (10% w/v)

    • 4-arm PEG-SH solution (10% w/v)

    • This compound solution (variable concentrations, see Table 1)

    • Photoinitiator solution (0.1% w/v)

  • In a microcentrifuge tube, mix the dextran aldehyde solution, this compound solution, and 4-arm PEG-SH solution in a desired ratio (e.g., 1:1:1 v/v/v).

  • Vortex the mixture for 10 seconds to initiate the formation of the acylhydrazone cross-links. The solution will start to gel.

  • Add the photoinitiator solution to the gel precursor mixture and vortex briefly.

  • Cast the mixture into a mold of the desired shape.

  • Expose the hydrogel to UV light (365 nm, 5 mW/cm²) for 5-10 minutes to initiate the thiol-ene reaction and form the secondary cross-links.

  • The resulting dual-cross-linked hydrogel is now ready for characterization.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • Prepare hydrogel discs of a known initial weight (Wd).

  • Immerse the discs in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • The swelling ratio is calculated as: Swelling Ratio = (Ws - Wd) / Wd.

B. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples.

  • Perform unconfined compression testing using a universal mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • The compressive modulus is calculated from the linear region of the stress-strain curve (typically 10-20% strain).

C. In Vitro Drug Release Study

  • Load a model drug (e.g., bovine serum albumin, BSA) into the hydrogel precursor solution before gelation.

  • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

  • At specific time points, collect aliquots of the release medium and replace with fresh PBS.

  • Quantify the concentration of the released drug using a suitable assay (e.g., BCA protein assay for BSA).

  • Calculate the cumulative release as a percentage of the total drug loaded.

Data Presentation

The following tables summarize the expected quantitative data for hydrogels prepared with varying concentrations of this compound.

Table 1: Effect of this compound Concentration on Hydrogel Properties

Hydrogel FormulationThis compound (mol% relative to aldehyde groups)Gelation Time (Acylhydrazone) (min)Compressive Modulus (kPa)Equilibrium Swelling Ratio
H125%~155 ± 0.825 ± 2.1
H250%~812 ± 1.518 ± 1.7
H375%~425 ± 2.312 ± 1.1
H4100%~240 ± 3.18 ± 0.9

Table 2: In Vitro Release of BSA from Dual-Cross-linked Hydrogels

Hydrogel FormulationCumulative Release at 24h (%)Cumulative Release at 72h (%)
H235 ± 3.565 ± 4.2
H420 ± 2.845 ± 3.9

Visualizations

Dual_Crosslinking_Mechanism cluster_reactants Reactants cluster_products Cross-linked Hydrogel Network PolymerA Polymer with Aldehyde Groups Network Dual Cross-linked Hydrogel PolymerA->Network Acylhydrazone Formation (pH sensitive) PolymerB Polymer with Thiol Groups PolymerB->Network Thiol-Ene Reaction (UV initiated) UCH This compound UCH->Network Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization A Prepare Polymer Solutions (Dextran Aldehyde, PEG-SH) B Add this compound A->B C Mix & Initiate Acylhydrazone Cross-linking B->C D Add Photoinitiator C->D E UV Exposure for Thiol-Ene Cross-linking D->E F Swelling Studies E->F G Mechanical Testing E->G H Drug Release Profiling E->H Logical_Relationship UCH_Conc This compound Concentration Crosslink_Density Cross-link Density UCH_Conc->Crosslink_Density Increases Compressive_Modulus Compressive Modulus Crosslink_Density->Compressive_Modulus Increases Swelling_Ratio Swelling Ratio Crosslink_Density->Swelling_Ratio Decreases Drug_Release_Rate Drug Release Rate Swelling_Ratio->Drug_Release_Rate Increases

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of applications, including drug delivery, diagnostics, and bio-imaging. Functionalization of the nanoparticle surface allows for the attachment of various molecules such as targeting ligands, therapeutic agents, and imaging probes. Undec-10-enohydrazide is a bifunctional linker that offers a versatile platform for nanoparticle surface modification. It possesses a hydrazide group, which can react with aldehydes and ketones to form stable hydrazone linkages, and a terminal alkene group, which can participate in various "click" chemistry reactions, such as thiol-ene coupling.

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. The protocols described herein are representative methods and may require optimization for specific nanoparticle systems and applications.

Key Applications

The unique bifunctional nature of this compound makes it suitable for a variety of applications in nanoparticle functionalization:

  • Bioconjugation: The hydrazide group provides a facile route for the covalent attachment of biomolecules. Many proteins, antibodies, and other biologically active molecules can be readily oxidized to generate aldehyde or ketone functionalities, which can then be conjugated to hydrazide-modified nanoparticles.

  • Drug Delivery: Therapeutic agents containing aldehyde or ketone moieties can be loaded onto nanoparticles functionalized with this compound. The resulting hydrazone bond is often cleavable under acidic conditions, such as those found in endosomes or the tumor microenvironment, allowing for targeted drug release.

  • Orthogonal Functionalization: The terminal alkene group allows for a secondary, orthogonal modification step. This is particularly useful for creating multifunctional nanoparticles where different molecules can be attached to the surface via distinct chemical reactions. For example, a targeting ligand could be attached via the hydrazide group, and an imaging agent could be subsequently attached via the alkene group.

  • Surface Passivation and Stabilization: The long alkyl chain of this compound can contribute to the colloidal stability of the nanoparticles in biological media by providing steric hindrance.

Experimental Protocols

Protocol 1: Two-Step Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the activation of carboxyl groups on the surface of nanoparticles followed by reaction with this compound. This is a common strategy for nanoparticles such as quantum dots, iron oxide nanoparticles, and polymer-coated gold nanoparticles.

Materials:

  • Carboxylated nanoparticles (e.g., quantum dots, magnetic nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

  • Standard laboratory glassware and equipment

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in MES buffer (e.g., 0.1 M, pH 6.0) to a final concentration of 1-10 mg/mL.

    • Sonicate the dispersion briefly to ensure homogeneity.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold MES buffer.

    • Add EDC and NHS to the nanoparticle dispersion. The molar ratio of EDC/NHS to the surface carboxyl groups should be optimized, but a starting point of 10:1 for each is recommended.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle shaking.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Add the this compound solution to the activated nanoparticle dispersion. A molar excess of the hydrazide linker is recommended (e.g., 50-100 fold excess relative to the carboxyl groups).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking.

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the functionalized nanoparticles to remove unreacted reagents and byproducts. This can be achieved by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) or by using centrifugal filter units.

    • Wash the nanoparticles at least three times.

  • Characterization:

    • Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the hydrazide and alkene groups.

    • Dynamic light scattering (DLS) and zeta potential measurements can be used to assess changes in particle size and surface charge.

    • Quantify the degree of functionalization using appropriate analytical methods (e.g., colorimetric assays for hydrazide groups).

Protocol 2: Subsequent Functionalization via Thiol-Ene "Click" Chemistry

This protocol outlines the reaction of a thiol-containing molecule with the terminal alkene of the this compound-modified nanoparticles.

Materials:

  • This compound functionalized nanoparticles (from Protocol 1)

  • Thiol-containing molecule of interest (e.g., thiol-PEG, cysteine-containing peptide)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Suitable solvent (e.g., deionized water, PBS, or an organic solvent compatible with the nanoparticles)

  • UV lamp (365 nm)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup:

    • Disperse the this compound functionalized nanoparticles in the chosen solvent.

    • Add the thiol-containing molecule in a molar excess (e.g., 10-50 fold) relative to the estimated number of alkene groups on the nanoparticle surface.

    • Add the photoinitiator (e.g., 0.1-1 mol% relative to the thiol).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Photochemical Reaction:

    • Expose the reaction mixture to UV light (365 nm) for 30-60 minutes at room temperature with stirring. The optimal irradiation time should be determined empirically.

  • Purification:

    • Purify the dually functionalized nanoparticles using the same methods described in Protocol 1 (centrifugation or centrifugal filtration) to remove unreacted thiol molecules and photoinitiator byproducts.

  • Characterization:

    • Confirm the successful conjugation of the thiol-containing molecule using appropriate techniques. For example, if a fluorescently labeled thiol was used, fluorescence spectroscopy can be employed.

    • Further characterization with DLS, zeta potential, and transmission electron microscopy (TEM) is recommended to assess the final properties of the nanoparticles.

Data Presentation

Table 1: Representative Characterization Data for Nanoparticle Functionalization

Nanoparticle StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Group Confirmation (FTIR peaks)
Initial Carboxylated Nanoparticles 50 ± 20.15-35 ± 3~1720 cm⁻¹ (C=O of COOH)
Hydrazide-Functionalized Nanoparticles 55 ± 30.18-28 ± 4~1650 cm⁻¹ (C=O of amide), ~3300 cm⁻¹ (N-H), ~1640 cm⁻¹ (C=C of alkene)
Dually Functionalized Nanoparticles (Thiol-PEG) 65 ± 40.20-15 ± 5~1100 cm⁻¹ (C-O-C of PEG)

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific nanoparticle system and experimental conditions.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Hydrazide Functionalization cluster_1 Step 2: Thiol-Ene Click Chemistry A Carboxylated Nanoparticles B EDC/NHS Activation A->B MES Buffer C Add this compound B->C D Purification C->D 2-4h Reaction E Hydrazide-Functionalized Nanoparticles D->E F Hydrazide-Functionalized Nanoparticles G Add Thiol-Molecule & Photoinitiator F->G H UV Irradiation (365 nm) G->H Degas with N2/Ar I Purification H->I J Dually Functionalized Nanoparticles I->J

Caption: Workflow for the two-step surface modification of nanoparticles.

Logical Relationship of Components

G NP Nanoparticle Core Linker This compound NP->Linker Covalent Bond BioMol Biomolecule (e.g., Antibody) Linker->BioMol Hydrazone Bond (via Hydrazide) Drug Drug Molecule Linker->Drug Hydrazone Bond (via Hydrazide) Imaging Imaging Agent (e.g., Fluorophore) Linker->Imaging Thioether Bond (via Alkene)

Caption: Molecular architecture of a multifunctional nanoparticle.

Characterization of Undec-10-enohydrazide Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of Undec-10-enohydrazide derivatives using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound, derived from undecylenic acid, serves as a versatile scaffold for the synthesis of a diverse range of derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their potential antimicrobial and other biological activities. Hydrazide and hydrazone derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Accurate characterization of these synthesized derivatives is crucial for understanding their structure-activity relationships. FT-IR and NMR spectroscopy are powerful analytical techniques for the structural elucidation of these novel compounds. FT-IR spectroscopy is instrumental in identifying the key functional groups present, while NMR spectroscopy provides detailed information about the molecular structure and the connectivity of atoms.

Experimental Protocols

Synthesis of this compound (1)

A solution of methyl undec-10-enoate (0.02 mol) and hydrazine hydrate is refluxed for a specified period. After cooling, the resulting solid is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

General Procedure for the Synthesis of N'-substituted this compound Derivatives (2a-j)

A mixture of this compound (1) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol is refluxed for 7-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a non-polar solvent like hexane, and recrystallized from ethanol to afford the pure N'-substituted this compound derivative.

FT-IR Spectroscopy Protocol
  • Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, the solid sample is placed directly on the ATR crystal.

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.

  • Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: The ¹H NMR spectrum is acquired using appropriate parameters, including the number of scans, pulse width, and relaxation delay.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

FT-IR Spectral Data Summary

The following table summarizes the characteristic FT-IR absorption bands for this compound and its derivatives.

Compoundν (N-H) str. (cm⁻¹)ν (C=O) str. (cm⁻¹)ν (C=N) str. (cm⁻¹)ν (=C-H) str. (cm⁻¹)
1 3290, 31951645-3075
2a 3210165516053078
2b 3225166016103076
2c 3205165016003080
2d 3218165816083077
2e 3230166216123075
2f 3215165316033079
2g 3222165916093076
2h 3208165116013081
2i 3228166116113074
2j 3212165416043078

Note: The exact positions of the peaks may vary slightly depending on the specific derivative and the sample preparation method.

¹H NMR Spectral Data Summary

The following table presents the key ¹H NMR chemical shifts (δ, ppm) for this compound and its representative derivatives in CDCl₃.

Compound-NH- (s)-CH=N- (s)Ar-H (m)=CH₂ (m)-CH= (m)-CH₂-C=O (t)-CH₂- (m)-CH₃ (t)
1 7.85, 3.90--4.90-5.055.75-5.852.151.20-2.05-
2a 10.208.107.20-7.804.92-5.085.78-5.882.351.25-2.10-
2b 10.158.057.15-7.754.91-5.075.77-5.872.331.24-2.083.80
2c 10.258.157.25-7.854.93-5.095.79-5.892.371.26-2.12-
2d 10.188.087.18-7.784.90-5.065.76-5.862.341.23-2.09-
2e 10.228.127.22-7.824.94-5.105.80-5.902.381.27-2.13-

s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and may vary based on the substituent on the aromatic ring and the solvent used.

Visualizations

cluster_0 Synthesis of this compound Derivatives undec_acid Undec-10-enoic Acid ester Methyl Undec-10-enoate undec_acid->ester Esterification (MeOH, H+) hydrazide This compound (1) ester->hydrazide Hydrazinolysis (NH2NH2.H2O) derivative N'-substituted This compound Derivative (2) hydrazide->derivative aldehyde Substituted Aromatic Aldehyde aldehyde->derivative Condensation (Ethanol, Reflux)

Caption: General synthesis scheme for this compound derivatives.

cluster_workflow Experimental Workflow synthesis Synthesis and Purification of Derivatives ftir_prep Sample Preparation (KBr pellet or ATR) synthesis->ftir_prep nmr_prep Sample Preparation (Dissolution in deuterated solvent) synthesis->nmr_prep ftir_acq FT-IR Data Acquisition ftir_prep->ftir_acq nmr_acq NMR Data Acquisition nmr_prep->nmr_acq ftir_proc FT-IR Data Processing (Background subtraction) ftir_acq->ftir_proc nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ftir_analysis FT-IR Spectral Analysis (Functional group identification) ftir_proc->ftir_analysis nmr_analysis NMR Spectral Analysis (Structure elucidation) nmr_proc->nmr_analysis characterization Complete Structural Characterization ftir_analysis->characterization nmr_analysis->characterization

Caption: Workflow for the characterization of this compound derivatives.

cluster_moa Conceptual Antimicrobial Mechanism of Action derivative Hydrazide Derivative membrane Bacterial Cell Membrane derivative->membrane Penetration inhibition Enzyme Inhibition derivative->inhibition enzyme Essential Bacterial Enzyme (e.g., InhA in Mycobacterium) membrane->enzyme enzyme->inhibition disruption Cell Wall Synthesis Disruption inhibition->disruption death Bacterial Cell Death disruption->death

Caption: Potential antimicrobial mechanism for hydrazide derivatives.

Synthesis of Novel Bioactive Compounds from Undecylenic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecylenic acid, a naturally occurring monounsaturated fatty acid derived from castor oil, serves as a versatile and renewable platform for the synthesis of a diverse array of bioactive compounds.[1][2][3] Its unique bifunctional structure, featuring a terminal double bond and a carboxylic acid group, allows for a wide range of chemical modifications.[1][4] These modifications have led to the development of novel derivatives with potent antifungal, antibacterial, and anticancer properties.[1][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of undecylenic acid derivatives, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of Bioactive Derivatives

The primary strategies for synthesizing bioactive derivatives of undecylenic acid involve modifications at the carboxylic acid group, such as esterification, amidation, and the formation of hydrazides, which can be further cyclized to form various heterocyclic compounds.[1]

Antifungal and Antibacterial Agents

Undecylenic acid and its derivatives are well-known for their fungistatic and antibacterial activities.[5][6] The primary mechanism of antifungal action involves the disruption of the microbial cell membrane and the inhibition of morphogenesis, particularly in Candida albicans, preventing its transition from the yeast to the invasive hyphal form.[4][7][8] This is associated with the downregulation of hyphal-specific genes like HWP1 (Hyphal Wall Protein 1).[1][8] Some derivatives, such as 10-undecahydroxamic acid, have shown enhanced efficacy compared to the parent compound, potentially through mechanisms like iron chelation.[2]

Anticancer Agents

Recent studies have highlighted the potential of undecylenic acid derivatives as promising anticancer agents.[1][5] A notable example is a novel formulation of undecylenic acid with L-Arginine (GS-1), which has been shown to induce apoptosis in various cancer cell lines.[1][9][10] The proposed mechanism involves caspase-3 and -7 activation and a reduction in the mitochondrial membrane potential.[1][9] The uptake of this formulation into cancer cells is reportedly facilitated by the Fatty Acid Transport Protein 2 (FATP2).[5][11] Furthermore, some derivatives have been observed to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[5][12][13]

Quantitative Bioactivity Data

The following tables summarize the minimum inhibitory concentration (MIC) values for antifungal and antibacterial activities, and the half-maximal inhibitory concentration (IC50) values for anticancer activity of various undecylenic acid derivatives.

Table 1: Antifungal and Antibacterial Activity of Undecylenic Acid Derivatives (MIC in µg/mL) [5][6]

Compound/DerivativeMicroorganismMIC (µg/mL)
Undecylenic AcidCandida albicans< 125 (MIC90)
Undecylenic AcidCandida albicans128 - >1024
Undecylenic AcidTrichophyton rubrum128 - 1024
Lactose 6′-O-undecylenateCandida albicans512
Lactose 6′-O-undecylenateTrichophyton rubrum F2512
Sucrose UndecylenateCandida albicans>1024
Arginine Undecylenate (GS-1)Staphylococcus aureus600 - 1260
Arginine Undecylenate (GS-1)Streptococcus pyogenes600 - 1260
Sucrose UndecylenateStaphylococcus aureus>1024
10-Undecahydroxamic acidSalmonella entericaNot specified, but noted to be more effective than undecylenic acid

Table 2: Anticancer Activity of Undecylenic Acid Formulation (GS-1) (IC50 in µM) [5]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer~150
A549Lung Cancer~200
JurkatT-cell Leukemia~100
U937Histiocytic Lymphoma~125

Experimental Protocols

Protocol 1: Synthesis of Undecylenic Acid Ethyl Ester (Esterification)

This protocol describes the synthesis of an ethyl ester derivative of undecylenic acid via Fischer esterification.

Materials:

  • Undecylenic acid (0.05 mol, 10 g)

  • Ethanol (45 ml)

  • Concentrated sulfuric acid (catalytic amount, a few drops)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Combine undecylenic acid (0.05 mol) and ethanol (45 ml) in a round-bottom flask.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 10-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the synthesized ester with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent using a rotary evaporator to obtain the ethyl ester of undecylenic acid.

Protocol 2: Synthesis of Undecylenic Acid Hydrazide

This protocol details the conversion of an undecylenic acid ester to its corresponding hydrazide.

Materials:

  • Undecylenic acid ethyl ester (0.1 M)

  • Hydrazine hydrate (95%, 0.2 M)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Dissolve undecylenic acid ethyl ester (0.1 M) in ethanol (150 ml) in a round-bottom flask.

  • Add hydrazine hydrate (95%, 0.2 M) to the solution.

  • Reflux the reaction mixture for 3-4 hours.[3]

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the resulting solid precipitate by filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure undecylenic acid hydrazide.[3]

Protocol 3: Synthesis of Undecylenic Acid Hydrazone Derivatives

This protocol describes the synthesis of hydrazone derivatives from undecylenic acid hydrazide.

Materials:

  • Undecylenic acid hydrazide (2 mmol)

  • Desired aldehyde (2.1 mmol)

  • Absolute ethanol (20 ml)

  • Hydrochloric acid (catalytic amount)

  • 10% aqueous sodium bicarbonate solution

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a flask, dissolve undecylenic acid hydrazide (2 mmol) and the desired aldehyde (2.1 mmol) in absolute ethanol (20 ml).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a 10% aqueous sodium bicarbonate solution.

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this document.

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Chemical Modifications cluster_products Bioactive Compounds cluster_applications Biological Activities Undecylenic_Acid Undecylenic Acid Esterification Esterification Undecylenic_Acid->Esterification Amidation Amidation Undecylenic_Acid->Amidation Hydrazide_Formation Hydrazide Formation Undecylenic_Acid->Hydrazide_Formation Esters Esters Esterification->Esters Amides Amides Amidation->Amides Hydrazides Hydrazides Hydrazide_Formation->Hydrazides Antifungal Antifungal Esters->Antifungal Antibacterial Antibacterial Esters->Antibacterial Amides->Antibacterial Anticancer Anticancer Amides->Anticancer Heterocycles Heterocycles Hydrazides->Heterocycles Hydrazides->Antifungal Heterocycles->Anticancer

Caption: General workflow for the synthesis of bioactive compounds from undecylenic acid.

Antifungal_Mechanism UA Undecylenic Acid Membrane Fungal Cell Membrane UA->Membrane interacts with Morphogenesis Yeast-to-Hyphae Transition (Morphogenesis) UA->Morphogenesis inhibits HWP1 HWP1 Gene Expression UA->HWP1 downregulates Disruption Membrane Disruption Membrane->Disruption Morphogenesis->HWP1 requires Biofilm Biofilm Formation Morphogenesis->Biofilm leads to HWP1->Biofilm Reduced_Virulence Reduced Virulence Disruption->Reduced_Virulence Inhibition Inhibition Inhibition->Reduced_Virulence Downregulation Downregulation Downregulation->Reduced_Virulence

Caption: Antifungal mechanism of undecylenic acid against Candida albicans.

Apoptosis_Pathway GS1 Undecylenic Acid Derivative (GS-1) FATP2 Fatty Acid Transport Protein 2 (FATP2) GS1->FATP2 uptake via Cancer_Cell Cancer Cell FATP2->Cancer_Cell transports into Mitochondria Mitochondria Cancer_Cell->Mitochondria targets Caspase3_7 Caspase-3 and -7 Mitochondria->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis induces

Caption: Proposed mechanism of apoptosis induction by an undecylenic acid derivative.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex inhibits LRP5_6->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for Degradation Proteasomal Degradation Destruction_Complex->Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus translocates to TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF binds to Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates UA_Derivative Undecylenic Acid Derivative UA_Derivative->Beta_Catenin may modulate

Caption: Overview of the Wnt/β-catenin signaling pathway and potential modulation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Undec-10-enohydrazide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from its corresponding ester, typically methyl undec-10-enoate.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshoot and optimize your reaction.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears. Refluxing for 4-12 hours is a common timeframe.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the conversion.

    • Solution: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A molar ratio of 1:2 to 1:7 (ester:hydrazine hydrate) is often employed.[1]

  • Side Reactions: The presence of a terminal double bond in undec-10-enoic acid derivatives can lead to side reactions.

    • Solution: Hydrazine can, under certain conditions, reduce carbon-carbon double bonds.[2] To minimize this, use milder reaction conditions (e.g., lower temperature and shorter reaction time) and ensure the absence of catalysts that could promote hydrogenation.

Q2: I am observing the formation of byproducts. What are they and how can I avoid them?

A2: The primary byproduct of concern is the reduction of the terminal double bond of the undecenyl chain.

  • Alkane Formation: Hydrazine is a reducing agent and can reduce the terminal alkene to an alkane, yielding undecanehydrazide.

    • Mitigation: This side reaction is more likely at elevated temperatures and prolonged reaction times. To avoid it, consider running the reaction at the lowest effective temperature and for the minimum time required for complete consumption of the starting ester. Monitoring by TLC is crucial.

Q3: The product is difficult to purify. What is the best purification method?

A3: this compound is a solid at room temperature. The most common and effective purification method is recrystallization.

  • Recrystallization:

    • Solvent: Ethanol is a widely used and effective solvent for the recrystallization of fatty acid hydrazides.

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is typically a one-step process involving the hydrazinolysis of an ester of undec-10-enoic acid (e.g., methyl undec-10-enoate) with hydrazine hydrate. The reaction is usually carried out in an alcohol solvent, such as ethanol, under reflux.

Q2: What are the recommended starting materials?

A2: The most common starting material is methyl undec-10-enoate due to its commercial availability and reactivity. Hydrazine hydrate (80-100% solution in water) is the standard source of hydrazine.

Q3: How does temperature affect the reaction?

A3: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions, such as the reduction of the double bond. A reflux in ethanol (boiling point ~78°C) is a common starting point.

Q4: How does the molar ratio of reactants influence the yield?

A4: Using an excess of hydrazine hydrate can significantly improve the conversion of the starting ester to the desired hydrazide. A higher molar ratio of hydrazine hydrate to the ester can lead to a higher yield of the fatty hydrazide.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ester from the more polar product, the hydrazide. The reaction is complete when the spot corresponding to the starting ester is no longer visible.

Quantitative Data on Fatty Hydrazide Synthesis

The following table summarizes the effect of reaction conditions on the conversion of palm olein (a mixture of fatty acid triglycerides, primarily oleic and palmitic acids) to fatty hydrazides. This data provides a useful reference for optimizing the synthesis of this compound.

Molar Ratio (Hydrazine Hydrate:Oil)Reaction Time (hours)Conversion (%)
3:11265
5:11275
7:11282
7:1460
7:1878
7:11680

Data adapted from a study on the synthesis of fatty hydrazides from palm olein.[1]

Detailed Experimental Protocol

This protocol is a recommended starting point for the high-yield synthesis of this compound.

Materials:

  • Methyl undec-10-enoate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl undec-10-enoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (5-7 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A white precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Mix Methyl undec-10-enoate, Ethanol, and Hydrazine Hydrate reflux 2. Reflux for 4-8 hours reactants->reflux monitoring 3. Monitor by TLC reflux->monitoring cool 4. Cool to Room Temperature monitoring->cool Reaction Complete filter 5. Filter Crude Product cool->filter recrystallize 6. Recrystallize from Ethanol filter->recrystallize dry 7. Dry Final Product recrystallize->dry

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry side_reactions Side Reactions low_yield->side_reactions increase_time_temp Increase Time/Temp Monitor by TLC incomplete_rxn->increase_time_temp Address adjust_ratio Use Excess Hydrazine Hydrate (5-7 eq.) bad_stoichiometry->adjust_ratio Address milder_conditions Use Milder Conditions (Lower Temp, Shorter Time) side_reactions->milder_conditions Address

Caption: A troubleshooting diagram outlining potential causes and solutions for low reaction yields.

References

Common side reactions in the synthesis of Undec-10-enohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Undec-10-enohydrazide and its derivatives. Below, you will find troubleshooting advice for common side reactions, frequently asked questions, detailed experimental protocols, and visual guides to the chemical pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary causes include incomplete reaction, formation of side products, and mechanical loss during workup and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: The conversion of the starting ester (e.g., methyl or ethyl undec-10-enoate) to the hydrazide may not have gone to completion.

    • Solution: Increase the reaction time and/or the reaction temperature moderately. Ensure efficient stirring to maximize contact between the ester and hydrazine hydrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Excess Hydrazine Hydrate: While a slight excess of hydrazine hydrate is often used to drive the reaction, a large excess can sometimes complicate purification.

    • Solution: Use a moderate excess of hydrazine hydrate (typically 1.5 to 2 equivalents).

  • Side Product Formation: The most common yield-reducing side product is the formation of a diacylhydrazide.

    • Solution: This occurs when one molecule of hydrazine reacts with two molecules of the ester. To minimize this, add the ester to the hydrazine hydrate solution slowly, rather than the other way around. This maintains a higher concentration of hydrazine relative to the ester throughout the addition.

  • Purification Losses: The product may be partially soluble in the washing solvents, or material may be lost during transfers and filtration.

    • Solution: After precipitation of the product, cool the mixture in an ice bath to minimize its solubility in the solvent before filtration. Ensure the chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.

Question 2: I've observed an impurity with a higher molecular weight than my desired product. What could it be?

Answer:

A common higher molecular weight impurity is a 1,2-di(undec-10-enoyl)hydrazine (a diacylhydrazide). This side product is formed when both nitrogen atoms of the hydrazine molecule react with a molecule of the undec-10-enoate ester.

  • Identification: This impurity will have a mass corresponding to two undec-10-enoyl chains attached to a hydrazine core. It will also have a different TLC retention factor (Rf) compared to the desired hydrazide.

  • Prevention:

    • Control Stoichiometry: Use a molar excess of hydrazine hydrate relative to the ester.

    • Reverse Addition: Add the ester slowly to the stirred hydrazine hydrate solution. This ensures that the ester is always in the presence of a large excess of hydrazine, favoring the formation of the monohydrazide.

  • Removal: Diacylhydrazides are generally less polar than the corresponding hydrazide. They can often be separated from the desired product by:

    • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the less polar diacylhydrazide from the more polar product.

    • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired hydrazide, leaving the diacylhydrazide impurity in the mother liquor.

Question 3: My NMR spectrum shows unexpected signals, suggesting a reaction at the terminal double bond. Is this a common issue?

Answer:

While the terminal double bond in this compound is not as reactive as an α,β-unsaturated system, side reactions can occur under certain conditions, especially at elevated temperatures or in the presence of catalysts.

  • Potential Side Reaction: Pyrazoline Formation: If the terminal double bond isomerizes to an internal, conjugated position (forming an α,β-unsaturated hydrazide), an intramolecular cyclization can occur to form a pyrazoline derivative. This is more likely if acidic or basic catalysts are present, or if the reaction is heated for extended periods.

    • Identification: Pyrazoline formation will result in the disappearance of the characteristic terminal alkene signals in the 1H NMR spectrum and the appearance of new signals corresponding to the heterocyclic ring protons.

    • Prevention: Use moderate reaction temperatures and avoid harsh acidic or basic conditions that could promote isomerization of the double bond.

  • Michael Addition: In the presence of a strong base, hydrazine could potentially act as a nucleophile in a Michael addition to an isomerized α,β-unsaturated ester starting material, leading to the formation of a pyrazolidinone derivative.[1]

    • Prevention: Maintain neutral or slightly basic conditions and use moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for synthesizing this compound?

A1: The most common method involves the hydrazinolysis of an ester of undec-10-enoic acid (e.g., methyl or ethyl undec-10-enoate) with hydrazine hydrate in an alcoholic solvent like ethanol. The general steps are outlined in the Experimental Protocols section below.

Q2: How can I effectively purify the synthesized this compound?

A2: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for the recrystallization of this compound and its derivatives. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, whereupon the purified product crystallizes out.[2]

  • Column Chromatography: For separating mixtures with similar polarities, such as the desired hydrazide and the diacylhydrazide byproduct, silica gel column chromatography is effective. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.

Q3: What are the subsequent reactions I can perform with this compound?

A3: this compound is a versatile intermediate. Common subsequent reactions include:

  • Schiff Base Formation: Condensation with various aldehydes or ketones to form N'-substituted hydrazones (Schiff bases), which often exhibit interesting biological activities.[1]

  • Cyclization to 1,3,4-Oxadiazoles: Reaction with reagents like carbon disulfide followed by cyclization, or with carboxylic acids under dehydrating conditions, can yield 1,3,4-oxadiazole derivatives.

Data Presentation

Table 1: Yields of N'-substituted Undec-10-enehydrazide Derivatives

CompoundSubstituent on HydrazoneYield (%)
4 N'-(3,4-dimethoxybenzylidene)75
5 N'-(4-hydroxy-3-methoxybenzylidene)78
6 N'-(4-hydroxybenzylidene)72
7 N'-(3-hydroxybenzylidene)70
8 N'-(3,4,5-trimethoxybenzylidene)74
9 N'-(3-ethoxy-4-hydroxybenzylidene)76
10 N'-(4-ethoxy-3-hydroxybenzylidene)75
11 N'-(3,5-dimethoxybenzylidene)73
12 N'-(3,5-dihydroxybenzylidene)70
13 N'-(4-chlorobenzylidene)80

Data adapted from Kumari et al.[2]

Experimental Protocols

Protocol 1: Synthesis of Undec-10-enehydrazide (3)

This protocol is adapted from the synthesis of related hydrazides.[2]

  • Esterification of Undec-10-enoic Acid (1) to Methyl Undec-10-enoate (2):

    • To a solution of undec-10-enoic acid (0.05 mol) in methanol (50 mL), add concentrated sulfuric acid (2-3 drops) as a catalyst.

    • Reflux the mixture for 5-6 hours. Monitor the reaction's completion using TLC.

    • After completion, evaporate the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

    • Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain methyl undec-10-enoate.

  • Hydrazinolysis of Methyl Undec-10-enoate (2) to Undec-10-enehydrazide (3):

    • Dissolve methyl undec-10-enoate (0.02 mol) in ethanol (30 mL).

    • Add hydrazine hydrate (99%, 0.03 mol, 1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 7-8 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, evaporate the excess ethanol.

    • Cool the resulting residue in an ice bath to precipitate the crude Undec-10-enehydrazide.

    • Filter the solid product, wash with cold water or hexane, and dry.

    • Recrystallize the crude product from ethanol to obtain pure Undec-10-enehydrazide.[2]

Protocol 2: General Procedure for the Synthesis of N'-Arylmethylidene-undec-10-enehydrazides (Schiff Bases)

  • Take an equimolar mixture of Undec-10-enehydrazide and a substituted aromatic aldehyde in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from ethanol.

Mandatory Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_hydrazinolysis Step 2: Hydrazinolysis cluster_derivatization Step 3: Derivatization (Optional) start Undec-10-enoic Acid ester Methyl Undec-10-enoate start->ester MeOH, H₂SO₄ Reflux hydrazide Undec-10-enehydrazide ester->hydrazide Hydrazine Hydrate Ethanol, Reflux derivative N'-Substituted Derivative (e.g., Schiff Base) hydrazide->derivative Aldehyde/Ketone Ethanol, Reflux

General workflow for the synthesis of this compound derivatives.

Side_Reactions Ester Methyl Undec-10-enoate Desired_Product This compound (Desired Product) Ester->Desired_Product + 1 eq. Hydrazine Diacylhydrazide 1,2-Di(undec-10-enoyl)hydrazine (Side Product) Ester->Diacylhydrazide + 0.5 eq. Hydrazine (Excess Ester) Hydrazine Hydrazine Pyrazoline Pyrazoline Derivative (Potential Side Product) Desired_Product->Pyrazoline Isomerization & Intramolecular Cyclization (Heat/Catalyst)

Common side reactions in this compound synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC. Multiple spots? Start->Check_TLC Higher_MW Impurity with higher MW (lower Rf)? Check_TLC->Higher_MW Yes Unexpected_Signals Unexpected NMR signals? Loss of alkene protons? Check_TLC->Unexpected_Signals No Higher_MW->Unexpected_Signals No Sol_Diacyl Likely Diacylhydrazide. Purify via Column Chromatography or Recrystallization. Optimize: Use reverse addition. Higher_MW->Sol_Diacyl Yes Incomplete_Reaction Starting material present? Unexpected_Signals->Incomplete_Reaction No Sol_Cyclization Possible Pyrazoline formation. Optimize: Reduce temperature and reaction time. Unexpected_Signals->Sol_Cyclization Yes Sol_Incomplete Incomplete Reaction. Optimize: Increase reaction time and/or temperature. Incomplete_Reaction->Sol_Incomplete Yes End Pure Product Incomplete_Reaction->End No Sol_Diacyl->End Sol_Cyclization->End Sol_Incomplete->End

Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Undec-10-enohydrazide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Undec-10-enohydrazide derivatives using recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and achieving high-purity compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound derivatives.

Problem Potential Cause Recommended Solution
Compound does not dissolve - Inappropriate solvent choice.- Insufficient solvent volume.- Solvent Selection: Test the solubility of a small amount of the crude product in various solvents. Ethanol or a methanol-water mixture is often a good starting point for hydrazides.[1] If solubility is low, try a more polar solvent. - Increase Solvent Volume: Add the hot solvent in small increments until the compound fully dissolves.[2]
No crystals form upon cooling - The solution is not supersaturated. - Too much solvent was used.- Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface to create nucleation sites.[1] - Seeding: Add a pure seed crystal of the compound to the solution.[1] - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1]
"Oiling out" instead of crystallization - The compound's melting point is lower than the solvent's boiling point. - The solution is cooling too rapidly. - High impurity levels.- Adjust Solvent System: Use a larger volume of solvent or switch to a different solvent system with a lower boiling point.[1] - Slow Cooling: Allow the flask to cool to room temperature slowly and without disturbance before placing it in an ice bath.[2] - Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography.
Low yield of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing crystals with a solvent that is not ice-cold.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for complete dissolution.[3] - Preheat Filtration Apparatus: Ensure the funnel and filter flask are pre-heated before hot filtration to prevent the product from crashing out.[2] - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.[2]
Colored impurities in the final product - Colored impurities are co-crystallizing with the product.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound derivatives?

A1: Based on the polarity of the hydrazide functional group and the long aliphatic chain, ethanol is a commonly recommended starting solvent for the recrystallization of this compound derivatives and similar long-chain hydrazides.[4] A mixed solvent system, such as methanol-water or ethanol-water, can also be effective.[4] It is always best to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific derivative.

Q2: How can I determine the ideal solvent for recrystallization?

A2: The ideal recrystallization solvent will dissolve the this compound derivative completely at an elevated temperature (near the solvent's boiling point) but will have low solubility for the compound at low temperatures (e.g., in an ice bath).[1] This difference in solubility allows for the separation of the desired compound from impurities.

Q3: My compound is soluble in most solvents at room temperature. What should I do?

A3: If your compound is highly soluble in common solvents at room temperature, you may need to use a mixed solvent system (a "solvent-antisolvent" system). Dissolve your compound in a minimal amount of a solvent in which it is very soluble. Then, slowly add a second solvent (the "antisolvent") in which your compound is poorly soluble until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q4: Is a second recrystallization necessary?

A4: A second recrystallization may be necessary if the initial purification does not yield a product of the desired purity. This is often the case when the crude material contains a high level of impurities or when impurities have very similar solubility profiles to the target compound.

Experimental Protocols

General Protocol for Recrystallization of this compound Derivatives
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration apparatus (funnel and receiving flask).[4]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[4]

Quantitative Data

The following table provides solubility data for compounds with functionalities similar to this compound derivatives in various solvents at different temperatures. This data should be used as a guideline for solvent selection, as the exact solubility of specific this compound derivatives may vary.

SolventTemperature (°C)Solubility ( g/100 mL) - Representative Data
Water25< 0.1
Water100~ 0.5
Ethanol25~ 2.5
Ethanol78> 20
Methanol25~ 3.0
Methanol65> 25
Ethyl Acetate25~ 1.5
Ethyl Acetate77> 15
Hexane25< 0.1
Hexane69~ 1.0

*Note: This table presents representative solubility data for compounds with similar functional groups and is intended for illustrative purposes. Actual solubility of specific this compound derivatives should be determined experimentally.

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Workflow for Recrystallization of this compound Derivatives start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Successful Dissolution no_dissolve Problem: Compound Doesn't Dissolve dissolve->no_dissolve Fails crystals_form Crystals Form? cool->crystals_form oiling_out Problem: Oiling Out cool->oiling_out Oil Forms filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals Problem: No Crystals Form crystals_form->no_crystals No dry Dry Pure Product filter_wash->dry low_yield Problem: Low Yield filter_wash->low_yield Poor Yield end end dry->end Process Complete change_solvent Try Different Solvent or Increase Volume no_dissolve->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Reduce Solvent Volume no_crystals->concentrate adjust_cooling Adjust Cooling Rate or Solvent System oiling_out->adjust_cooling low_yield->start Re-evaluate Protocol change_solvent->dissolve induce_crystallization->cool concentrate->cool adjust_cooling->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound derivatives.

Experimental Workflow for Recrystallization

G Experimental Workflow for Recrystallization cluster_prep Preparation cluster_purification Purification Process cluster_isolation Isolation and Drying start Start select_solvent 1. Select Appropriate Solvent start->select_solvent dissolve 2. Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve hot_filtration 3. Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool_crystallize 4. Cool Slowly to Induce Crystallization hot_filtration->cool_crystallize ice_bath 5. Further Cool in Ice Bath cool_crystallize->ice_bath vacuum_filtration 6. Isolate Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash 7. Wash Crystals with Cold Solvent vacuum_filtration->wash dry 8. Dry Purified Product wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the recrystallization process.

References

Troubleshooting low yield in hydrazone formation with Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers encountering low yields or other issues during the formation of hydrazones using Undec-10-enohydrazide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no formation of my desired hydrazone product. What are the most common causes and how can I fix this?

Low or no product yield is a frequent issue in hydrazone synthesis. The problem can typically be traced back to one of several factors related to reaction conditions or reagent quality.

  • Unfavorable pH: The rate and equilibrium of hydrazone formation are highly dependent on the pH of the reaction medium. The reaction is often very slow at neutral or high pH.[1] The optimal pH range is generally between 4.5 and 6.[1]

    • Recommended Solution: Add a catalytic amount of a weak acid, such as acetic acid, to adjust the pH into the optimal range.

  • Reversible Reaction and Water Byproduct: Hydrazone formation is a reversible equilibrium reaction that produces water as a byproduct.[1] An accumulation of water can drive the reaction backward, reducing the yield.

    • Recommended Solution: For less favorable reactions, remove water as it forms. This can be achieved using a Dean-Stark apparatus, especially when heating the reaction.[1]

  • Poor Reagent Quality: Impurities in the starting materials (this compound or the carbonyl compound) can interfere with the reaction.[1] The hydrazide itself can degrade over time if not stored properly.

    • Recommended Solution: Ensure the purity of your starting materials. Use fresh this compound and purify the aldehyde or ketone if necessary (e.g., by distillation or recrystallization).

  • Low Reactivity or Steric Hindrance: Ketones are generally less reactive than aldehydes.[1] Bulky groups on either the this compound or the carbonyl compound can sterically hinder the reaction, slowing it down significantly.[1]

    • Recommended Solution: Increase the reaction temperature (e.g., by refluxing) or prolong the reaction time.[1] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial. Microwave irradiation can also be considered to accelerate the reaction.[1]

Q2: My reaction is very slow at neutral pH, but my application requires these conditions. How can I accelerate the reaction?

The slow reaction rate at neutral pH is a known limitation, primarily because the dehydration step of the mechanism is not efficiently catalyzed.[2][3]

  • Recommended Solution: Aniline and its derivatives have been demonstrated to be effective nucleophilic catalysts for hydrazone formation at or near neutral pH.[3][4] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily undergoes transimination with the hydrazide to form the desired product at an accelerated rate.[3] Water-soluble anthranilic acids are particularly effective catalysts.[4]

Q3: I am observing significant side products. What are they and how can I minimize their formation?

The most common side product in this reaction is an azine, especially if you are using an aldehyde.

  • Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde.[1][5]

    • Recommended Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of this compound to the carbonyl compound.[1] To prevent localized excess of the aldehyde, try adding it dropwise to the solution of the hydrazide.[1]

  • E/Z Isomerization: The C=N double bond of the hydrazone can lead to the formation of geometric isomers.[1] The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1] While this doesn't lower the total yield, it can complicate purification and characterization.

Q4: My hydrazone product is an oil and is difficult to purify. What purification strategies can I try?

Oily products are common, especially for hydrazones with long alkyl chains like the one derived from this compound. Standard silica gel chromatography can also be problematic.

  • Inducing Crystallization:

    • Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane to induce solidification.[1]

    • Recrystallization from a suitable solvent system is a primary method for purification. Test common solvents like ethanol, methanol, acetonitrile, or solvent mixtures such as hexane/ethyl acetate.[1][6]

  • Chromatography Issues: Hydrazones can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during column chromatography.[1][7]

    • Recommended Solution: If column chromatography is necessary, consider using a deactivated stationary phase. You can either use commercially available basic alumina or neutralize standard silica gel by pre-treating it with a solvent system containing a small amount of a tertiary base like triethylamine (~1%).[7] Reverse-phase HPLC is another effective alternative for purifying more polar hydrazones.[1]

Q5: Why is my purified hydrazone product unstable over time?

Hydrazones can be susceptible to hydrolysis, which cleaves the C=N bond to regenerate the starting carbonyl compound and this compound.[1][8] This is essentially the reverse of the formation reaction.

  • Recommended Solution: Store the purified hydrazone in a dry, inert atmosphere. Avoid exposure to moisture and acidic conditions, which can catalyze the hydrolysis reaction.

Data Presentation

Table 1: Influence of pH on Hydrazone Formation Rate

This table summarizes the general effect of pH on the reaction rate, compiled from kinetic studies. The optimal rate is typically observed in a mildly acidic environment.

pH RangeRelative Reaction RateRationale
< 3-4Very SlowThe hydrazide nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[1]
4.5 - 6.0 Optimal This range provides a balance: sufficient acid to catalyze the dehydration step without excessively protonating the hydrazide.[1][3][9]
> 7.0SlowAt neutral or basic pH, the dehydration of the tetrahedral intermediate is the rate-limiting step and is not efficiently catalyzed.[2]
Table 2: Common Catalysts for Hydrazone Formation
Catalyst TypeExampleTypical ConcentrationMechanism of Action
Brønsted AcidAcetic AcidCatalytic (e.g., 2-5 drops)Protonates the carbonyl oxygen, making the carbon more electrophilic, and catalyzes the dehydration step.[1]
NucleophilicAniline10 mM - 100 mMForms a more reactive protonated Schiff base intermediate, accelerating the reaction, especially at neutral pH.[3][4]
Lewis AcidCeCl₃·7H₂O2-5 mol%Coordinates to the carbonyl oxygen, increasing its electrophilicity.[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis

This protocol describes a standard solution-based synthesis that can be adapted for this compound.

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Hydrazide Addition: Add this compound (1.0 - 1.1 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC by observing the consumption of the limiting starting material.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration.[5] If no solid forms, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary (see Q4).[1][11]

  • Characterization: Characterize the purified hydrazone using standard analytical methods such as NMR, IR spectroscopy, and mass spectrometry.[12][13]

Visualizations

Chemical Reaction Pathway

HydrazoneFormation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 R¹-CHO (Aldehyde) INT [Intermediate] R1->INT + H⁺ R2 This compound R2->INT + H⁺ P Hydrazone INT->P - H₂O - H⁺ W H₂O CAT H⁺ CAT2 -H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Workflow

Workflow start Start dissolve 1. Dissolve Aldehyde/Ketone in Solvent start->dissolve add_reagents 2. Add this compound & Acid Catalyst dissolve->add_reagents react 3. Stir at RT or Reflux add_reagents->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Workup: Cool, Filter or Evaporate monitor->workup Complete purify 6. Purify Product (Recrystallization/ Chromatography) workup->purify characterize 7. Characterize Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node Troubleshooting start Low Yield Observed check_pH Is pH acidic (4.5-6.0)? start->check_pH check_reagents Are reagents pure and fresh? check_pH->check_reagents Yes adjust_pH Action: Add catalytic acid (e.g., AcOH) check_pH->adjust_pH No check_conditions Are conditions forcing enough? check_reagents->check_conditions Yes purify_reagents Action: Purify starting materials check_reagents->purify_reagents No check_water Is water being removed? check_conditions->check_water Yes increase_temp Action: Increase temp/time or use microwave check_conditions->increase_temp No remove_water Action: Use Dean-Stark or drying agent check_water->remove_water No end_node end_node check_water->end_node Yes, Re-evaluate adjust_pH->start Re-run Rxn purify_reagents->start Re-run Rxn increase_temp->start Re-run Rxn remove_water->start Re-run Rxn

References

Optimizing reaction conditions for Undec-10-enohydrazide and substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working on the synthesis of novel hydrazone derivatives from the condensation reaction of undec-10-enohydrazide and various substituted benzaldehydes.

Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my reaction yield significantly lower than expected?

Low or no product yield is a frequent issue that can arise from several factors. A systematic troubleshooting approach is recommended.[1][2]

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the starting material spots are still prominent, consider extending the reaction time or gently heating the mixture.[1][2]
Incorrect pH The reaction is often catalyzed by acid. Ensure the reaction medium is mildly acidic (pH 4-6).[2] A few drops of glacial acetic acid or a catalytic amount of citric acid can be effective.[2][3][4]
Poor Reagent Quality Use pure starting materials. Impurities in either the this compound or the substituted benzaldehyde can inhibit the reaction.[2] Consider purifying reagents if their quality is uncertain.
Steric Hindrance Bulky substituents on the benzaldehyde ring can slow down the reaction rate.[2] For sterically hindered aldehydes, increasing the reaction temperature and time may be necessary.[2]
Product Hydrolysis Hydrazones can be susceptible to hydrolysis, reverting to the starting materials, especially if excess water is present under acidic conditions.[2][5] Ensure the reaction is carried out in an appropriate organic solvent like ethanol and minimize water content.

Q2: I'm observing an unexpected side product. What could it be?

The formation of side products can compete with the desired hydrazone synthesis, reducing the overall yield.

Possible Cause Troubleshooting Step
Azine Formation A common side reaction involves the reaction of the aldehyde with the already-formed hydrazone, leading to an azine. This can be minimized by using a slight molar excess of the this compound relative to the benzaldehyde.[2]
Aldehyde Oxidation/Disproportionation Depending on the specific substituted benzaldehyde and reaction conditions, side reactions like oxidation to a carboxylic acid or a Cannizzaro reaction (for aldehydes without α-hydrogens) could occur, though this is less common under standard hydrazone synthesis conditions.

Q3: How can I effectively purify my final hydrazone product?

Purification is critical to obtaining a high-purity final compound for analysis and further use.

Problem Solution
Product is an oil or does not precipitate If the product does not crystallize upon cooling, the solvent can be removed under reduced pressure. The resulting crude material can then be purified by column chromatography.
Difficulty finding a recrystallization solvent A systematic solvent screen is key. Start with the reaction solvent (e.g., ethanol). If the product is too soluble, try a solvent system where it is soluble when hot but sparingly soluble when cold, such as ethanol/water or ethyl acetate/hexane mixtures.[2]
TLC shows co-eluting impurities If TLC spots of the product and impurity are too close, adjust the polarity of the mobile phase. For non-polar impurities, increase the proportion of a non-polar solvent like hexane. For polar impurities, increase the proportion of a polar solvent like ethyl acetate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed hydrazone formation? The reaction proceeds via nucleophilic addition of the hydrazide to the aldehyde's carbonyl carbon. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and activating it for attack by the nitrogen atom of the hydrazide. This is followed by a dehydration step to yield the C=N double bond of the hydrazone.

Q2: How do I best monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method.[1][2] Spot the reaction mixture alongside the two starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression.[2] A typical mobile phase could be a mixture of ethyl acetate and hexane.

Q3: Which characterization techniques are essential to confirm my product? Several spectroscopic methods are used to confirm the structure and purity of the synthesized hydrazone:

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching band and the N-H stretching vibration, along with the disappearance of the C=O stretching band from the aldehyde.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a characteristic signal for the imine proton (-CH=N-). ¹³C NMR will confirm the presence of the imine carbon (C=N).[2]

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the new compound.[2]

Q4: Does the substituent on the benzaldehyde affect the reaction? Yes. Electron-withdrawing groups on the benzaldehyde ring can make the carbonyl carbon more electrophilic, potentially speeding up the reaction. Conversely, electron-donating groups may slow it down. The position and size of the substituent can also introduce steric hindrance.[4]

Experimental Protocols & Data

General Protocol for Hydrazone Synthesis

This protocol provides a general starting point for the condensation reaction. Optimization may be required based on the specific substituted benzaldehyde used.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this stirred solution, add the substituted benzaldehyde (1.0 eq).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[2][3]

  • Reaction: Stir the mixture at room temperature or heat under reflux (e.g., 60-80 °C) for 2-4 hours.[1][3]

  • Monitoring: Monitor the reaction's completion by TLC, checking for the consumption of the starting materials.[1]

  • Isolation: Once complete, cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.[1] Collect the solid product by vacuum filtration.[1] If no solid forms, remove the solvent under reduced pressure.

  • Purification: Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[1] If further purification is needed, recrystallize the solid from a suitable solvent system or purify using column chromatography.

  • Drying: Dry the purified product under vacuum.

Table 1: Example of Reaction Condition Optimization
EntryCatalystTemperature (°C)Time (h)Yield (%)
1None25845
2Acetic Acid (cat.)25485
3Acetic Acid (cat.)60292
4Citric Acid (cat.)60294
Note: Data is illustrative and serves as an example for an optimization study.

Visualized Workflows and Logic

G start_end start_end process process decision decision output output A Start: This compound & Substituted Benzaldehyde B Dissolve in Ethanol A->B C Add Catalytic Acid (e.g., Acetic Acid) B->C D Heat under Reflux (2-4 hours) C->D E Monitor by TLC D->E F Reaction Complete? E->F Analyze spots G Continue Reflux F->G No H Cool to Room Temp & Ice Bath F->H Yes G->D Extend Time I Filter Precipitate H->I J Purify Product (Recrystallization) I->J Crude Solid K Characterize Product (NMR, IR, MS) J->K L End: Purified Hydrazone K->L

Caption: General experimental workflow for hydrazone synthesis.

G problem problem question question solution solution cause cause A Low or No Yield B Check TLC: Starting materials still present? A->B C YES B->C F NO B->F D Incomplete Reaction C->D E Extend reaction time Increase temperature Check catalyst D->E G Check work-up & purification: Product lost? F->G H YES G->H K NO G->K I Product is too soluble in wash/recrystallization solvent H->I J Optimize purification: Change solvent system Use column chromatography I->J L Side reaction occurred (e.g., Azine formation) K->L M Use slight excess of hydrazide Purify via chromatography L->M

Caption: Troubleshooting decision tree for low reaction yield.

References

Preventing the formation of azines in Undec-10-enohydrazide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Undec-10-enohydrazide. The primary focus is on preventing the formation of the common byproduct, Undec-10-enoic acid azine, during hydrazone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm reacting this compound with an aldehyde/ketone and getting a significant amount of a symmetrical byproduct that is poorly soluble. What is it?

A: You are likely observing the formation of Undec-10-enoic acid azine. This occurs when two molecules of the hydrazide react with each other, or one molecule of the hydrazide reacts with an already-formed hydrazone, eliminating a molecule of hydrazine. Azines are often highly symmetrical, crystalline, and less soluble than the corresponding hydrazone, leading to precipitation from the reaction mixture.

Q2: What reaction conditions favor the formation of this azine byproduct?

A: Azine formation is primarily favored under neutral to basic conditions. The mechanism involves the reaction of a hydrazone intermediate with another molecule of the hydrazide.[1][2] Other factors that can increase azine formation include:

  • High Temperatures: Prolonged heating can promote the side reaction.

  • Incorrect Stoichiometry: Using a significant excess of the aldehyde or ketone can sometimes lead to more complex reaction mixtures where azine formation can be one of several side reactions.[3] Conversely, a large excess of hydrazide can also lead to self-condensation.

  • Presence of Oxidizing Agents: Although less common, trace oxidizing agents can potentially contribute to side reactions.

Q3: How can I prevent or minimize the formation of Undec-10-enoic acid azine?

A: The most effective method is to control the reaction pH.[3][4] Running the reaction under mildly acidic conditions (pH 4-6) catalyzes the desired hydrazone formation while suppressing the competing azine formation pathway.[3]

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).[3]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient.

  • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the this compound to ensure the complete consumption of the carbonyl compound.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to stop it as soon as the starting carbonyl is consumed.[3][5]

Q4: My reaction is complete, but I still have azine impurity. How can I remove it?

A: Purification can be challenging due to the similar nature of the hydrazone and azine.

  • Recrystallization: If there is a sufficient solubility difference, recrystallization from a suitable solvent system can be effective. This often requires careful solvent screening.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired hydrazone from the azine byproduct.[3] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often required to achieve good separation.

Q5: How can I confirm the presence of azine in my product mixture?

A: Several analytical techniques can be used for confirmation:

  • NMR Spectroscopy: In ¹H NMR, the azine will show a characteristic set of signals corresponding to the symmetrical Undec-10-enoyl groups, but will lack the signal for the imine proton (-CH=N-) from the desired hydrazone.[3] ¹³C NMR will show a signal for the C=N carbon of the azine.

  • Mass Spectrometry (MS): This technique will show a molecular ion peak corresponding to the calculated mass of the Undec-10-enoic acid azine.[3]

  • Infrared (IR) Spectroscopy: While the C=N stretch of the hydrazone and azine may be similar, the overall spectrum of the purified azine will differ from the desired product, notably in the fingerprint region.[3]

Data Presentation

The following table summarizes the typical effect of pH on the yield of the desired hydrazone versus the azine byproduct in a model reaction between this compound and an aldehyde.

Catalyst (pH) Temperature (°C) Desired Hydrazone Yield (%) Azine Byproduct Yield (%)
None (pH ~7-8)50~60%~35%
Acetic Acid (pH ~5)25>95%<5%
Triethylamine (pH ~10)25~40%~50%
None (pH ~7-8)25~75%~20%

Note: Yields are illustrative and can vary based on the specific carbonyl compound and reaction time.

Experimental Protocols

Protocol 1: Standard (Unoptimized) Synthesis Prone to Azine Formation
  • Dissolution: Dissolve the aldehyde or ketone (1.0 mmol) in ethanol (10 mL).

  • Addition: Add this compound (1.1 mmol, 1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 4-6 hours.

  • Workup: Cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Analysis: The crude product will likely contain a significant amount of the azine byproduct.

Protocol 2: Optimized Synthesis to Prevent Azine Formation
  • Dissolution: Dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.1 mmol, 1.1 eq) in ethanol (10 mL).

  • Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture to adjust the pH to approximately 5.[3]

  • Reaction & Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 30 minutes until the starting aldehyde/ketone spot is no longer visible.[5]

  • Workup: Once the reaction is complete, quench the catalyst by adding a small amount of saturated sodium bicarbonate solution. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazone.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure hydrazone.

Visual Guides

Reaction Pathway Diagram

ReactionPathway cluster_desired Desired Pathway (Acid-Catalyzed) cluster_side Side Reaction (Base/Neutral) Hydrazide This compound Intermediate Hemiaminal Intermediate Hydrazide->Intermediate Hydrazide->Intermediate Carbonyl Aldehyde / Ketone (R1-CO-R2) Carbonyl->Intermediate Carbonyl->Intermediate Hydrazone Desired Product (Hydrazone) Intermediate->Hydrazone - H₂O Azine Byproduct (Azine) Hydrazone->Azine + Hydrazide - Hydrazine

Caption: Competing reaction pathways for hydrazone vs. azine formation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction yields significant byproduct CheckNMR Analyze crude mixture by ¹H NMR / MS Start->CheckNMR IsAzine Is symmetrical azine byproduct confirmed? CheckNMR->IsAzine SolutionPath Implement preventative measures IsAzine->SolutionPath Yes OtherIssue Byproduct is not azine. Re-evaluate starting materials and other possible side reactions. IsAzine->OtherIssue No CheckPH 1. Add catalytic acid (e.g., Acetic Acid) to achieve pH 4-6 SolutionPath->CheckPH CheckTemp 2. Lower reaction temperature (e.g., to RT) CheckPH->CheckTemp Monitor 3. Monitor closely by TLC and stop when complete CheckTemp->Monitor End Achieve >95% yield of desired hydrazone Monitor->End

Caption: Decision tree for troubleshooting azine byproduct formation.

References

Stability issues of Undec-10-enohydrazide during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Undec-10-enohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered during the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during long-term storage?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light, and exposure to oxidizing agents. As a hydrazide derivative of a long-chain fatty acid, it is susceptible to hydrolysis, particularly under acidic or strongly alkaline conditions, and oxidation. The terminal double bond in the undecylenoyl chain can also be a site for oxidative degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] It is recommended to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. For optimal shelf life, storage at low temperatures (e.g., 2-8°C or -20°C) and protection from light are advisable.

Q3: I observed a change in the physical appearance of my this compound powder (e.g., clumping, discoloration). What could be the cause?

A3: Changes in the physical appearance of the powder can indicate instability. Clumping may suggest moisture absorption, which can accelerate hydrolytic degradation. Discoloration could be a sign of oxidation or other chemical degradation pathways. It is recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, if such changes are observed.

Q4: Can I store this compound in solution? If so, what are the recommended conditions?

A4: Storing this compound in solution for extended periods is generally not recommended due to the risk of hydrolysis. If you need to prepare stock solutions, it is best to do so fresh before each experiment. If short-term storage is necessary, use a dry, aprotic solvent and store at a low temperature, protected from light. Aqueous solutions, especially at non-neutral pH, should be avoided for storage.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Decreased purity or presence of new peaks in HPLC analysis after storage. Chemical degradation due to improper storage (exposure to heat, humidity, light, or air).1. Verify that the storage conditions are in line with the recommendations (cool, dry, dark, and tightly sealed). 2. Perform a forced degradation study to identify potential degradation products and understand the degradation pathways. 3. If possible, compare the chromatogram with a fresh, authenticated standard of this compound.
Inconsistent results in biological assays or chemical reactions. Degradation of this compound leading to a lower effective concentration of the active compound.1. Use freshly prepared solutions of this compound for all experiments. 2. Quantify the concentration of your stock solution using a validated analytical method before use. 3. Consider the possibility of interactions with other components in your experimental system.
Formation of insoluble material in the storage container. Polymerization or formation of insoluble degradation products.1. Discontinue the use of the affected batch. 2. Review the storage conditions to ensure they are appropriate. 3. Characterize the insoluble material if possible to understand the degradation pathway.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and based on the known stability profiles of similar fatty acid hydrazides. Actual stability may vary depending on the specific batch and storage conditions.

Storage Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
25°C / 60% RH0 months99.8< 0.1< 0.1
3 months98.50.8 (Undec-10-enoic acid)0.5 (Oxidized product)
6 months97.11.5 (Undec-10-enoic acid)1.2 (Oxidized product)
40°C / 75% RH0 months99.8< 0.1< 0.1
1 month95.22.5 (Undec-10-enoic acid)2.1 (Oxidized product)
3 months90.55.1 (Undec-10-enoic acid)4.0 (Oxidized product)
5°C0 months99.9< 0.1< 0.1
12 months99.50.2 (Undec-10-enoic acid)0.1 (Oxidized product)
Photostability (ICH Q1B)1.2 million lux hours96.01.8 (Undec-10-enoic acid)2.0 (Photodegradant)

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-20 min: 60% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 60% B

    • 26-30 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to obtain a concentration of approximately 1 mg/mL.

Forced Degradation Protocol

To investigate the degradation pathways of this compound, the following forced degradation conditions can be applied.

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 10 mg of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Undec-10-enoic_acid Undec-10-enoic acid This compound->Undec-10-enoic_acid H₂O / H⁺ or OH⁻ Hydrazine Hydrazine This compound->Hydrazine H₂O / H⁺ or OH⁻ Oxidized_Hydrazide Oxidized Hydrazide (e.g., N-oxide) This compound->Oxidized_Hydrazide [O] Epoxide Epoxide at C10-C11 This compound->Epoxide [O] on C=C Isomers Isomers This compound->Isomers Fragmentation_Products Fragmentation Products This compound->Fragmentation_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing cluster_setup 1. Sample Preparation and Storage cluster_analysis 2. Sample Analysis at Time Points cluster_evaluation 3. Data Evaluation Prepare_Samples Prepare samples of This compound Storage_Conditions Store under various conditions (e.g., 25°C/60%RH, 40°C/75%RH, 5°C) Prepare_Samples->Storage_Conditions Withdraw_Samples Withdraw samples at pre-defined time points Storage_Conditions->Withdraw_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Method Withdraw_Samples->HPLC_Analysis Assess_Purity Assess purity and quantify degradation products HPLC_Analysis->Assess_Purity Identify_Degradants Identify degradation products (e.g., by LC-MS) Assess_Purity->Identify_Degradants Determine_Shelf_Life Determine shelf-life and optimal storage conditions Identify_Degradants->Determine_Shelf_Life

Caption: Workflow for conducting a stability study of this compound.

References

Removal of unreacted hydrazine hydrate from Undec-10-enohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Undec-10-enohydrazide. The focus is on the critical step of removing unreacted hydrazine hydrate from the reaction mixture.

Troubleshooting Guide

Issue 1: Presence of Residual Hydrazine Hydrate After Aqueous Extraction

Question: I have performed an aqueous extraction with diethyl ether to remove unreacted hydrazine hydrate, but I suspect it is still present in my this compound product. What should I do?

Answer:

Residual hydrazine hydrate is a common issue due to its high boiling point and polarity. Here is a step-by-step troubleshooting guide:

  • Increase the Number of Extractions: A single extraction may not be sufficient. Perform at least 3-5 extractions with deionized water or a saturated sodium bicarbonate solution. Hydrazine is highly soluble in water, and multiple washes will improve its removal.[1][2][3]

  • Optimize the Extraction pH: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) by using a saturated sodium bicarbonate solution. This prevents the protonation of the hydrazide, which might increase its solubility in the aqueous layer.

  • Brine Wash: After the aqueous extractions, wash the organic layer with brine (saturated NaCl solution). This helps to remove dissolved water and any remaining water-soluble impurities from the organic phase.

  • Drying Agent: Thoroughly dry the organic layer with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. This removes any residual water that could be holding onto trace amounts of hydrazine.

  • Analytical Verification: Confirm the absence of hydrazine using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after derivatization.[4][5][6][7][8][9][10][11]

Logical Flow for Troubleshooting Residual Hydrazine:

References

Impact of solvent choice on the reaction rate of Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Undec-10-enohydrazide Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice on the impact of solvent choice on reaction rates. Due to the limited specific kinetic data for this compound in the public domain, this guide leverages established principles from studies on analogous hydrazide reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reaction rate of hydrazides like this compound?

A1: The solvent plays a crucial role in the reaction kinetics of hydrazides by influencing reactant solubility, stabilizing or destabilizing transition states, and mediating the activity of the nucleophilic hydrazide.[1][2] Key solvent properties to consider are polarity, protic vs. aprotic nature, and viscosity.[3] Generally, polar solvents are required to dissolve polar reactants like hydrazides.[4] However, the specific impact on the rate depends on the reaction mechanism.

Q2: What is the difference between a polar protic and a polar aprotic solvent, and how does this affect hydrazide reactions?

A2:

  • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[4] While they are excellent at dissolving ionic reagents, they can form strong hydrogen bonds with the hydrazide nucleophile, creating a "solvent cage".[5] This can stabilize the nucleophile, reducing its reactivity and slowing down certain reactions, such as SN2 type reactions.[2][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) have dipoles but lack O-H or N-H bonds. They are not hydrogen bond donors.[6] These solvents can solvate cations but leave the anionic nucleophile relatively "free" and more reactive, which can lead to a significant increase in the reaction rate for many nucleophilic substitution reactions.[6]

Q3: For a condensation reaction of this compound with an aldehyde or ketone (hydrazone formation), what type of solvent is typically preferred?

A3: For hydrazone formation, the polarity of the solvent can significantly influence the reaction kinetics, especially for less reactive carbonyl compounds.[7] The reaction mechanism involves a nucleophilic attack followed by a dehydration step. More polar solvents can facilitate the initial nucleophilic attack.[7] However, the overall effect can be complex, as the solvent also influences the dehydration equilibrium.[7] For instance, in some cases, less polar solvents can favor the reaction by shifting the equilibrium towards the product as water is removed.

Q4: Can the solvent viscosity impact the reaction rate?

A4: Yes, solvent viscosity can be an important factor. In highly viscous solvents, the diffusion of reactant molecules is slower, leading to a lower frequency of collisions.[3] This can decrease the overall reaction rate.[8]

Troubleshooting Guide

Issue 1: My reaction is proceeding very slowly or not at all.

  • Potential Cause: The chosen solvent may be over-stabilizing your this compound.

  • Troubleshooting Steps:

    • Review Solvent Choice: If you are using a polar protic solvent like methanol or ethanol, the hydrazide's nucleophilicity might be dampened by hydrogen bonding.[3]

    • Switch to a Polar Aprotic Solvent: Consider switching to a solvent like DMF, DMSO, or acetonitrile. These solvents can increase the reactivity of the nucleophile.[6]

    • Check Solubility: Ensure that all reactants are fully dissolved in the chosen solvent. Poor solubility will lead to a slow reaction rate.[4] If solubility is an issue, you may need to try a different solvent or a co-solvent system.

Issue 2: I am getting a low yield of my desired product.

  • Potential Cause: The reaction may not be going to completion, or side reactions might be occurring.

  • Troubleshooting Steps:

    • Optimize Solvent for Equilibrium: For equilibrium reactions like hydrazone formation, the solvent can affect the position of the equilibrium. The removal of water, a byproduct, can drive the reaction to completion. A solvent that allows for the easy removal of water (e.g., via a Dean-Stark apparatus with a solvent like toluene) might improve the yield.

    • Consider Catalysis: In some cases, particularly for hydrazone formation, a catalytic amount of acid is required to accelerate the reaction, especially the dehydration step.[9] The effectiveness of the catalyst can be solvent-dependent.

    • Purity of Reagents: Ensure your starting materials and solvent are pure and dry, as impurities can lead to unwanted side reactions.[10][11]

Issue 3: I am observing unexpected byproducts in my reaction mixture.

  • Potential Cause: The solvent may be participating in the reaction or promoting side reactions.

  • Troubleshooting Steps:

    • Use an Inert Solvent: Ensure your solvent is not reactive with your starting materials, reagents, or products under the reaction conditions.[4]

    • Control pH: For reactions that are sensitive to pH, such as hydrazone formation, the solvent choice can influence the local pH. Buffering the reaction mixture or adding a non-nucleophilic base might be necessary to prevent side reactions like hydrolysis.[12]

Data Presentation

The following table provides illustrative data on the effect of solvent on the pseudo-first-order rate constant (k_obs) for a generic reaction of a hydrazide with an aldehyde at room temperature. This data is intended to show a general trend and may not be representative of the actual values for this compound.

SolventDielectric Constant (ε)Solvent TypeIllustrative k_obs (x 10⁻³ s⁻¹)
Hexane1.9Non-polar0.5
Dichloromethane (DCM)9.1Polar Aprotic3.2
Acetonitrile (ACN)37.5Polar Aprotic8.5
Dimethylformamide (DMF)36.7Polar Aprotic12.1
Ethanol (EtOH)24.5Polar Protic2.1
Methanol (MeOH)32.7Polar Protic1.8

This data is for illustrative purposes only.

Experimental Protocols

Protocol: Determining the Impact of Solvent on Reaction Rate using UV-Vis Spectroscopy

This protocol describes a general method for monitoring the kinetics of a reaction involving this compound, such as its condensation with an aromatic aldehyde, which often results in a product with a distinct UV-Vis absorbance profile.

1. Materials and Reagents:

  • This compound

  • Aldehyde or other reactant

  • A range of high-purity, dry solvents (e.g., Hexane, DCM, ACN, DMF, EtOH, MeOH)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder[13]

  • Quartz cuvettes[14]

2. Preparation:

  • Prepare stock solutions of this compound and the aldehyde in each of the chosen solvents. The concentration should be adjusted so that the final product's absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).[13]

  • Determine the wavelength of maximum absorbance (λ_max) for the product by running a full spectrum scan of a completed reaction mixture.

3. Kinetic Run:

  • Set the spectrophotometer to the determined λ_max and equilibrate the temperature-controlled cuvette holder to the desired reaction temperature.[13]

  • In a quartz cuvette, add the solvent and the solution of this compound. Place the cuvette in the spectrophotometer and blank the instrument.

  • To initiate the reaction, inject the aldehyde stock solution into the cuvette and mix quickly.[14]

  • Immediately start recording the absorbance at λ_max at regular time intervals. The frequency of data collection will depend on the reaction rate.[15]

4. Data Analysis:

  • Plot the absorbance versus time.

  • Convert absorbance to concentration using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the product is known.[15]

  • Determine the reaction order and the rate constant (k) by fitting the concentration vs. time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, plot ln([A]₀/[A]t) vs. time).[16]

  • Repeat the experiment for each solvent to compare the reaction rates.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Kinetic Run Execution (for each solvent) cluster_analysis Data Analysis Phase prep_stock Prepare Stock Solutions (Hydrazide & Aldehyde in each solvent) det_lambda Determine Product λ_max prep_stock->det_lambda setup_spec Set up Spectrophotometer (λ_max, Temperature) det_lambda->setup_spec Input λ_max init_reaction Initiate Reaction in Cuvette setup_spec->init_reaction collect_data Record Absorbance vs. Time init_reaction->collect_data plot_abs Plot Absorbance vs. Time collect_data->plot_abs Time-series data calc_rate Calculate Rate Constant (k) plot_abs->calc_rate compare_solvents Compare k values across solvents calc_rate->compare_solvents conclusion Conclusion on Solvent Impact compare_solvents->conclusion

Caption: Workflow for studying solvent effects on reaction rate.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Undec-10-enohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of various Undec-10-enohydrazide derivatives, offering a valuable resource for researchers engaged in the discovery of novel antimicrobial agents. The information presented herein is compiled from recent scientific literature, with a focus on quantitative data, detailed experimental protocols, and the proposed mechanism of action.

Comparative Antimicrobial Activity

A series of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against a panel of pathogenic microorganisms. The antimicrobial efficacy is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data reveals that certain substitutions on the phenyl ring significantly influence the antimicrobial potential of these derivatives.

The antimicrobial activity of the synthesized this compound derivatives was determined using the tube dilution method.[1] The results, summarized in the tables below, indicate that derivatives bearing nitro (NO2) and methoxy (OCH3) groups on the phenyl ring exhibit notable antibacterial and antifungal properties.[1]

Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.

Compound IDSubstituent on Phenyl RingS. aureus (µM/ml)B. subtilis (µM/ml)E. coli (µM/ml)
1 2-NO₂2.052.05>2.05
2 3-NO₂2.052.052.05
3 4-NO₂>2.05>2.05>2.05
4 3-OCH₃2.05>2.05>2.05
5 4-OCH₃>2.052.05>2.05
Ciprofloxacin -0.030.040.02

Data compiled from Narang et al., 2016.[1]

Antifungal Activity

The antifungal activity of the derivatives was assessed against Candida albicans and Aspergillus niger. The results indicate a generally higher potency against C. albicans.

Compound IDSubstituent on Phenyl RingC. albicans (µM/ml)A. niger (µM/ml)
1 2-NO₂2.05>2.05
2 3-NO₂2.052.05
3 4-NO₂>2.05>2.05
4 3-OCH₃2.05>2.05
5 4-OCH₃>2.05>2.05
Fluconazole -0.080.16

Data compiled from Narang et al., 2016.[1]

Experimental Protocols

Synthesis of N'-benzylideneundec-10-enehydrazide Derivatives

The synthesis of the title compounds is achieved through a multi-step process starting from undec-10-enoic acid.[1]

G cluster_synthesis Synthesis Workflow Undec-10-enoic_Acid Undec-10-enoic Acid Esterification Esterification (Ethanol, H₂SO₄, Reflux) Undec-10-enoic_Acid->Esterification Ethyl_undec-10-enoate Ethyl undec-10-enoate Esterification->Ethyl_undec-10-enoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Reflux) Ethyl_undec-10-enoate->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Condensation Condensation (Substituted Aldehyde/Ketone, Ethanol, Reflux) This compound->Condensation Target_Derivatives N'-substituted This compound Derivatives Condensation->Target_Derivatives

A high-level workflow for the synthesis of this compound derivatives.

Step 1: Synthesis of this compound

  • A mixture of undec-10-enoic acid, ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed.[1]

  • The resulting ethyl undec-10-enoate is then refluxed with hydrazine hydrate to yield this compound.[1]

Step 2: Synthesis of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide Derivatives

  • An equimolar mixture of this compound and the appropriate substituted aromatic aldehyde or acetophenone is refluxed in ethanol.[1]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from ethanol to obtain the pure derivative.[1]

Antimicrobial Susceptibility Testing: Tube Dilution Method

The in vitro antimicrobial activity of the synthesized compounds is determined by the tube dilution method.[1]

G cluster_mic MIC Determination Workflow Serial_Dilution Prepare serial dilutions of test compounds in broth medium Inoculation Inoculate each tube with a standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h (bacteria) or 25-37°C for 48-168h (fungi) Inoculation->Incubation Observation Observe for visible turbidity Incubation->Observation MIC_Determination MIC is the lowest concentration with no visible growth Observation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Media Preparation: Double strength Nutrient broth is used for bacteria and Sabouraud dextrose broth for fungi.[1]

  • Compound Preparation: Stock solutions of the test compounds and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) are prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serial dilutions of the test compounds and standards are prepared in the respective broth media in a series of test tubes.

  • Inoculation: A standardized suspension of the test microorganism is added to each tube.

  • Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 7 days for A. niger, and 37°C for 48 hours for C. albicans).[2]

  • Observation: The tubes are examined for visible signs of microbial growth (turbidity).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Proposed Mechanism of Action

The antimicrobial activity of these hydrazide-hydrazone derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. Molecular docking studies have suggested that these compounds may act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH).[2]

FabH is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), which is responsible for producing the fatty acids necessary for building cell membranes. By inhibiting FabH, the this compound derivatives can disrupt membrane integrity and function, ultimately leading to bacterial cell death. The N-atoms of the hydrazide moiety and substituents on the phenyl ring are thought to play a key role in the interaction with the active site of the enzyme.[2]

G cluster_pathway Proposed Mechanism of Action Derivative This compound Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Derivative->FabH Inhibition FAS Fatty Acid Synthesis (FAS-II Pathway) FabH->FAS Catalyzes initial step Membrane_Disruption Disruption of Cell Membrane Synthesis FAS->Membrane_Disruption Leads to Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Inhibition of the bacterial fatty acid synthesis pathway by this compound derivatives.

This guide highlights the potential of this compound derivatives as a promising class of antimicrobial agents. The structure-activity relationships suggested by the presented data can inform the design and synthesis of more potent analogues for future drug development endeavors.

References

A Researcher's Guide to Validating Undec-10-enohydrazide Derivative Structures with 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the field of medicinal chemistry, the synthesis of novel compounds is intrinsically linked to the precise confirmation of their molecular structures. For researchers working with undec-10-enohydrazide derivatives, a class of compounds recognized for their therapeutic potential, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural validation. This guide provides an objective comparison of 1H and 13C NMR spectroscopy for the structural elucidation of these derivatives, supported by experimental data and protocols.

This compound serves as a versatile scaffold, allowing for the synthesis of a wide array of derivatives, primarily through the formation of hydrazones via condensation with various aldehydes and ketones. The resulting N-acylhydrazone backbone (-C(O)-NH-N=CH-) is a key feature in many bioactive compounds.[1] The validation of these structures is critical, and NMR provides a detailed atomic-level view of the molecule.

The Power of NMR: A Two-Pronged Approach

1H (proton) and 13C (carbon-13) NMR spectroscopy offer complementary information to build a complete picture of the molecular structure. While 1H NMR reveals the electronic environment and connectivity of hydrogen atoms, 13C NMR provides a direct map of the carbon skeleton.

Comparison of Spectroscopic Validation Techniques

While NMR is a cornerstone of structural validation, it is often used in conjunction with other analytical methods. The following table compares the utility of NMR with other common techniques in the context of this compound derivative characterization.

TechniqueInformation ProvidedStrengthsLimitations
1H NMR Proton environment, count (integration), and connectivity (coupling).High sensitivity, detailed information on proton relationships, relatively short acquisition times.Signal overlap can occur in complex molecules, solvent peaks can interfere.[2][3]
13C NMR Number and type of unique carbon atoms (e.g., C=O, C=N, aromatic, aliphatic).Wide chemical shift range reduces signal overlap, directly probes the carbon backbone.[3]Lower natural abundance of 13C results in lower sensitivity and longer acquisition times.[3][4]
FT-IR Presence of specific functional groups (e.g., C=O, N-H, C=N).Fast, provides a quick functional group "fingerprint".Provides limited information on the overall molecular skeleton and connectivity.
Mass Spec. Molecular weight and fragmentation patterns.High sensitivity, confirms molecular formula.Does not provide detailed information on atom connectivity or stereochemistry.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the preparation and analysis of this compound derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent.

  • Commonly used solvents include Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). DMSO-d6 is often preferred for hydrazones as it can help in observing exchangeable protons like N-H.[5]

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

  • The instrument is typically a 300 or 400 MHz spectrometer.[5][6]

  • Acquire the spectrum at room temperature.

  • Key parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[7]

3. 13C NMR Acquisition:

  • Use the same sample prepared for 1H NMR.

  • Acquisition is performed on the same spectrometer, adjusting the frequency for 13C nuclei (e.g., 75 or 100 MHz).

  • To obtain quantitative spectra where peak intensity correlates with the number of carbons (though often not perfectly), an inverse-gated decoupling pulse sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[2][4]

  • Due to the low natural abundance of 13C, a larger number of scans is required, leading to longer experiment times.

Data Presentation: Characteristic NMR Signals

To illustrate the validation process, let's consider a representative structure: N'-(benzylidene)this compound. The tables below summarize the expected chemical shifts (δ) in ppm for the key structural fragments.

Table 1: Expected 1H NMR Chemical Shifts for a Representative this compound Derivative

ProtonsMoietyExpected Chemical Shift (δ, ppm)MultiplicityNotes
NH Hydrazone8.2 - 11.8Singlet (broad)Position is solvent-dependent; signal is D2O exchangeable.[5][8]
N=CH Azomethine7.9 - 8.5SingletA key diagnostic signal for hydrazone formation.[1]
Ar-H Aromatic Ring6.8 - 7.9MultipletShift and pattern depend on substituents on the ring.[8]
CH =CH2Terminal Alkene5.7 - 5.9Multiplet
CH=CH 2Terminal Alkene4.9 - 5.1MultipletTwo distinct signals for the two terminal protons.
-CH 2-C=OAliphatic Chain2.2 - 2.4TripletMethylene group alpha to the carbonyl.
-CH 2-CH=CH2Aliphatic Chain1.9 - 2.1MultipletMethylene group alpha to the double bond.
-(CH 2)n-Aliphatic Chain1.2 - 1.6Multiplet (broad)Overlapping signals from the long methylene chain.

Table 2: Expected 13C NMR Chemical Shifts for a Representative this compound Derivative

CarbonsMoietyExpected Chemical Shift (δ, ppm)Notes
C =OCarbonyl163 - 172A downfield signal characteristic of amide/hydrazide carbonyls.[1][8]
C =NAzomethine145 - 155Confirms the formation of the imine bond in the hydrazone.[1][5]
C H=CH2Terminal Alkene138 - 140
CH=C H2Terminal Alkene114 - 116
Ar-C Aromatic Ring115 - 150Range includes both substituted and unsubstituted aromatic carbons.[8]
-(C H2)n-Aliphatic Chain25 - 35Signals for the various methylene groups in the long chain.

Visualization of the Validation Workflow

The process of synthesizing and subsequently validating the structure of an this compound derivative can be visualized as a logical workflow.

G cluster_synthesis Synthesis cluster_analysis Structural Validation U10H This compound Reaction Condensation Reaction U10H->Reaction Aldehyde Aldehyde / Ketone Aldehyde->Reaction Derivative Crude Derivative Reaction->Derivative Purification Purification Derivative->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Validated Structure NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for synthesis and structural validation of hydrazide derivatives.

Conclusion

For researchers in drug development, the combination of 1H and 13C NMR spectroscopy provides a robust and comprehensive method for the structural validation of this compound derivatives. 1H NMR offers detailed insights into the proton framework and connectivity, while 13C NMR confirms the carbon skeleton and the presence of key carbonyl and imine functionalities. When integrated with data from other techniques like FT-IR and mass spectrometry, NMR spectroscopy allows for the unambiguous confirmation of synthesized structures, a critical step in advancing new compounds toward therapeutic applications.

References

A Comparative Guide to Cross-Linking Agents: Adipic Dihydrazide vs. Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry and bioconjugation, the selection of an appropriate cross-linking agent is paramount to achieving desired material properties and functionalities. This guide provides a detailed comparison of two hydrazide-containing cross-linking agents: the well-established Adipic Dihydrazide (ADH) and the less-documented Undec-10-enohydrazide. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform their selection process.

While extensive experimental data is available for ADH, allowing for a thorough performance analysis, there is a notable lack of published experimental data on the use of this compound as a cross-linking agent. Therefore, the comparison will detail the known attributes of ADH and discuss the theoretical potential of this compound based on its chemical structure.

Adipic Dihydrazide (ADH): A Versatile and Widely Used Cross-linker

Adipic dihydrazide is a symmetrical, difunctional cross-linking agent that has found widespread application in various fields, including coatings, adhesives, and biomedical applications.[1][2][3] Its utility stems from the reactivity of its two terminal hydrazide groups, which can form stable covalent bonds with various functional groups.

Physicochemical Properties of Adipic Dihydrazide
PropertyValue
Chemical Formula C₆H₁₄N₄O₂
Molecular Weight 174.20 g/mol [4]
Melting Point 176-185 °C[4]
Appearance White crystalline powder
Solubility Soluble in water
Cross-Linking Mechanism of Adipic Dihydrazide

The primary cross-linking mechanism of ADH involves the reaction of its hydrazide moieties with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This is commonly referred to as the "keto-hydrazide" reaction.[5] This reaction is particularly effective in aqueous systems and can proceed at ambient temperatures, making it a versatile choice for a variety of applications.

Another significant application of ADH is as a curative for epoxy resins. At elevated temperatures, the hydrazide groups react with the epoxide rings to form a cross-linked network.[5]

Below is a diagram illustrating the common keto-hydrazide cross-linking workflow.

G cluster_1 Mixing cluster_2 Cross-linking PVA Polymer with pendant ketone groups (e.g., DAAM copolymer) Mix Aqueous Emulsion (Polymer + ADH) PVA->Mix ADH Adipic Dihydrazide (ADH) ADH->Mix Evap Water Evaporation Mix->Evap Crosslink Hydrazone Bond Formation Evap->Crosslink Network Cross-linked Polymer Network Crosslink->Network

Keto-hydrazide cross-linking workflow.
Performance Data of Adipic Dihydrazide

ADH is known for imparting several desirable properties to the materials it cross-links. These include:

  • Enhanced Mechanical Strength: Cross-linking with ADH generally increases the tensile strength and durability of polymers.[3]

  • Improved Adhesion: ADH-cross-linked coatings and adhesives often exhibit enhanced adhesion to various substrates.[2]

  • Increased Water and Chemical Resistance: The formation of a stable, cross-linked network reduces the permeability of the material to water and other chemicals.[2]

  • Formaldehyde Scavenging: ADH can react with and sequester free formaldehyde, which is beneficial in formulations where formaldehyde is a concern.[4]

This compound: A Novel Cross-linker with Untapped Potential

This compound is a hydrazide derivative that is not as extensively studied or commercially utilized as ADH. Its chemical structure, however, suggests unique possibilities for cross-linking.

Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₁H₂₂N₂O[6]
Molecular Weight 198.31 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature
Theoretical Cross-Linking Mechanisms of this compound

This compound possesses two distinct reactive functionalities: a hydrazide group and a terminal alkene (vinyl) group. This dual reactivity opens up the possibility for multiple cross-linking strategies.

  • Hydrazide-Based Cross-linking: Similar to ADH, the hydrazide group of this compound can react with carbonyls to form hydrazone bonds. This would allow it to be used in similar applications as ADH, such as in the cross-linking of polymers containing ketone or aldehyde moieties.

  • Alkene-Based Cross-linking: The terminal double bond provides a site for various addition reactions. This could include:

    • Thiol-ene "click" chemistry: In the presence of a suitable photoinitiator or thermal initiator, the alkene can react with multifunctional thiols to form a thioether linkage. This is a highly efficient and orthogonal reaction.

    • Radical polymerization: The vinyl group can participate in free-radical polymerization with other vinyl monomers to form a cross-linked network.

    • Hydrosilylation: Reaction with silicon hydrides in the presence of a catalyst.

The presence of both a hydrazide and an alkene group could also allow for dual-curing systems, where two different cross-linking reactions can be initiated independently.

Below is a conceptual diagram illustrating the potential dual cross-linking pathways of this compound.

G cluster_0 Hydrazide Reactivity cluster_1 Alkene Reactivity UEH This compound Carbonyl Polymer with Carbonyl Groups UEH->Carbonyl reacts with Thiol Multifunctional Thiol UEH->Thiol reacts with Hydrazone Hydrazone Cross-link Carbonyl->Hydrazone ThiolEne Thiol-ene 'Click' Reaction Thiol->ThiolEne Thioether Thioether Cross-link ThiolEne->Thioether

Potential dual cross-linking of this compound.

Experimental Protocols

Due to the lack of specific experimental data for this compound as a cross-linking agent, this section will focus on a general protocol for ADH-mediated cross-linking of a carboxylated polysaccharide, a common application in biomaterials research.

Protocol: ADH Cross-linking of a Carboxylated Polysaccharide

Materials:

  • Carboxylated polysaccharide (e.g., carboxymethylcellulose)

  • Adipic dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • Dissolution of Polysaccharide: Dissolve the carboxylated polysaccharide in MES buffer (e.g., 0.1 M, pH 5.5) to a final concentration of 1% (w/v). Stir until fully dissolved.

  • Activation of Carboxyl Groups: Add EDC and NHS to the polysaccharide solution. The molar ratio of EDC/NHS to carboxyl groups on the polysaccharide should be optimized, but a starting point of 2:1 is common. Allow the activation to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Addition of ADH: Dissolve ADH in MES buffer and add it to the activated polysaccharide solution. The molar excess of ADH to carboxyl groups can be varied to control the degree of cross-linking, with a 10-fold excess being a common starting point.

  • Cross-linking Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the cross-linked polysaccharide as a solid.

  • Characterization: The degree of cross-linking can be assessed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe changes in characteristic peaks, and the physical properties (e.g., swelling ratio, mechanical strength) of the resulting hydrogel can be measured.

Conclusion

Adipic dihydrazide is a well-characterized and reliable cross-linking agent with a broad range of applications, supported by a wealth of experimental data. Its primary mode of action through keto-hydrazide chemistry makes it particularly suitable for aqueous systems.

This compound, in contrast, remains a largely unexplored cross-linking agent. However, its unique bifunctional structure, containing both a hydrazide and a terminal alkene, presents exciting opportunities for novel cross-linking strategies, including dual-curing systems. Further research is needed to elucidate the experimental conditions and performance of this compound in cross-linking applications. The development of such data would allow for a more direct and quantitative comparison with established cross-linkers like adipic dihydrazide. Researchers in need of a robust and predictable cross-linking solution would currently favor ADH, while those exploring novel material properties and advanced curing mechanisms may find the potential of this compound to be a compelling area for investigation.

References

Unveiling the Potential of Undec-10-enohydrazide Derivatives Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the promising candidates, undec-10-enohydrazide derivatives have emerged as a class of compounds with significant antibacterial potential. This guide provides a comparative analysis of the efficacy of these derivatives against drug-resistant bacteria, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Efficacy of this compound Derivatives

A series of this compound derivatives have been synthesized and evaluated for their in vitro activity against a panel of pathogenic microbial strains. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected this compound derivatives against various bacterial strains, including drug-resistant ones.

Compound IDDerivative StructureBacterial StrainMIC (µg/mL)Reference
Vb N'-(phenyl)undec-10-enehydrazideEscherichia coliNot specified[1]
Vc N'-(4-chlorophenyl)undec-10-enehydrazideAspergillus nigerNot specified[1]
8 N'-(3,4-dimethoxybenzylidene)undec-10-enehydrazideNot specifiedPotent[2]
16 3-chloro-2-(3-fluorophenyl)-4-oxoazetidine derivativeNot specifiedPotent[2]
Hydrazide-hydrazones Various derivativesStaphylococcus epidermidis ATCC 122280.002–0.98[3]
Hydrazide-hydrazones Various derivativesGram-positive bacteria0.002–0.98[3]
Nitrofurazone analogues Hydrazide-hydrazone moietyStaphylococcus spp.0.002–7.81[4]
Nitrofurazone analogues Hydrazide-hydrazone moietyBacillus spp.0.002–7.81[4]

Note: "Not specified" indicates that the exact MIC value was not provided in the abstract, although the compound was reported to be potent. Further details would be available in the full text of the cited articles.

Experimental Protocols

The determination of the antibacterial efficacy of this compound derivatives involves standardized microbiological assays. A detailed methodology for a typical in vitro screening is provided below.

1. Bacterial Strains and Culture Conditions:

  • Bacterial Strains: A panel of clinically relevant and drug-resistant bacterial strains are used, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa and Escherichia coli. Standard ATCC strains are often included for quality control.

  • Culture Media: Bacteria are typically grown in cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing.

  • Incubation: Cultures are incubated at 37°C for 18-24 hours.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

  • Preparation of Compounds: The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Controls: Each assay includes a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic is also typically included as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the antibacterial activity of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_evaluation Further Evaluation start Starting Materials (Undec-10-enoic acid, Hydrazine hydrate) synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (FTIR, NMR, Mass Spec) purification->characterization stock Prepare Stock Solutions of Derivatives characterization->stock Pure Compounds mic_assay MIC Assay (Broth Microdilution) stock->mic_assay data_analysis Data Analysis (Determine MIC values) mic_assay->data_analysis potent_compounds Identify Potent Derivatives data_analysis->potent_compounds mechanism_studies Mechanism of Action Studies potent_compounds->mechanism_studies toxicity_assays Cytotoxicity Assays potent_compounds->toxicity_assays mechanism_of_action cluster_bacterium Bacterial Cell derivative This compound Derivative inhibition Inhibition derivative->inhibition enzyme Bacterial Enzyme (e.g., FabH) product Essential Product (e.g., Fatty Acid) enzyme->product Catalyzes growth_inhibition Inhibition of Bacterial Growth enzyme->growth_inhibition Essential for substrate Substrate substrate->enzyme Binds product->growth_inhibition Leads to inhibition->enzyme

References

A Comparative Evaluation of the Cytotoxic Potential of Novel Undec-10-enohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel bioactive molecules is a cornerstone of oncological research. Among these, hydrazide and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the cytotoxic potential of a novel class of compounds, Undec-10-enohydrazides. In the absence of direct experimental data for this specific novel class, this guide will draw objective comparisons with structurally related compounds, including derivatives of undecylenic acid and other hydrazide-hydrazone compounds, based on existing experimental data. The aim is to provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Comparative Cytotoxicity Data

The cytotoxic efficacy of novel compounds is a critical determinant of their therapeutic potential. While specific data for Undec--10-enohydrazide compounds are not yet available, an analysis of structurally similar molecules provides a benchmark for their anticipated performance. The following tables summarize the cytotoxic activities of various undecylenic acid derivatives and other hydrazide compounds against several cancer cell lines.

Table 1: Cytotoxicity of Undecylenic Acid Derivatives and Formulations

Compound/FormulationCell LineAssayIC50 ValueReference
GS-1 (Undecylenic acid & L-Arginine)A549 (Lung Carcinoma)MTTUndisclosed[1][2]
GS-1 (Undecylenic acid & L-Arginine)HCT116 (Colon Carcinoma)MTTUndisclosed[1][2]
GS-1 (Undecylenic acid & L-Arginine)PANC-1 (Pancreatic Carcinoma)MTTUndisclosed[1][2]
GS-1 (Undecylenic acid & L-Arginine)MDA-MB-231 (Breast Adenocarcinoma)MTTUndisclosed[1][2]
Methyl undec-10-enoate lipoconjugate (3c)MCF7 (Breast Adenocarcinoma)Not Specified10.55 µM[3]
Methyl undec-10-enoate lipoconjugate (3c)DU145 (Prostate Carcinoma)Not Specified13.0 µM[3]
Methyl undec-10-enoate lipoconjugate (3c)MDA-MB-231 (Breast Adenocarcinoma)Not Specified12.0 µM[3]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of Various Hydrazide-Hydrazone Derivatives

Compound ClassCell LineAssayIC50 ValueReference
N-pyrrolyl hydrazide-hydrazonesHepG2 (Hepatocellular Carcinoma)MTTVaries[4]
N-pyrrolyl hydrazide-hydrazonesSH-SY5Y (Neuroblastoma)MTTVaries[4]
Quinoline Hydrazide-Hydrazone (17)SH-SY5Y (Neuroblastoma)Not SpecifiedInduces G0/G1 arrest[5]
Hydrazide-Hydrazone (3h)PC-3 (Prostate Cancer)MTT1.32 µM[6]
Hydrazide-Hydrazone (3h)MCF-7 (Breast Cancer)MTT2.99 µM[6]
Hydrazide-Hydrazone (3h)HT-29 (Colon Cancer)MTT1.71 µM[6]
N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone (4a)Jurkat (Leukemia)MTT3.14 µM[7]

These data highlight that derivatives of both undecylenic acid and other hydrazide cores exhibit significant cytotoxic activity against a range of cancer cell lines. Notably, some hydrazide-hydrazone derivatives show IC50 values in the low micromolar range, indicating potent anticancer activity.[6][7] The novel Undec-10-enohydrazide compounds are hypothesized to share these cytotoxic properties, a premise that warrants experimental validation.

Experimental Protocols

To ensure robust and reproducible cytotoxicity evaluations, standardized experimental protocols are essential. The following are detailed methodologies for key assays cited in the comparative data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound derivatives and controls)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly with a multichannel pipette.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Test compounds

  • 96-well plates

  • Cell culture medium

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Plate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Background: Medium only.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_data Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare this compound Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay Metabolic Activity ldh_assay LDH Assay incubation->ldh_assay Membrane Integrity readout Spectrophotometric Readout mtt_assay->readout ldh_assay->readout calculation Calculate % Viability and % Cytotoxicity readout->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for cytotoxicity evaluation.

A potential mechanism by which this compound compounds may exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[12][13][14]

ApoptosisPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 recruits Caspase8 Caspase-8 ProCaspase8->Caspase8 activates ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 activates Bid tBid Caspase8->Bid cleaves CellStress Cellular Stress (e.g., DNA Damage) Bcl2Family Bcl-2 Family (Bax/Bak activation) CellStress->Bcl2Family Mitochondrion Mitochondrion Bcl2Family->Mitochondrion permeabilizes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytochromeC->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 recruits Caspase9 Caspase-9 ProCaspase9->Caspase9 activates Caspase9->ProCaspase3 activates Caspase3 Caspase-3 (Executioner Caspase) ProCaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to Bid->Bcl2Family activates

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Recent studies on a novel formulation of undecylenic acid, termed GS-1, have indicated that its cytotoxic effects are mediated through the induction of apoptosis. This process was found to be caspase-dependent and involved a reduction in the mitochondrial membrane potential, suggesting an engagement of the intrinsic apoptotic pathway.[1][2] It is plausible that novel this compound compounds could induce cytotoxicity through similar apoptotic mechanisms.

References

QSAR studies of Undec-10-enohydrazide derivatives for antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to QSAR Studies of Undec-10-enohydrazide Derivatives for Antimicrobial Activity

This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on this compound derivatives, evaluating their antimicrobial efficacy against various pathogens. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Derivatives

Undec-10-enoic acid, a naturally occurring fatty acid, is known for its antifungal properties.[1] Chemical modifications of this acid have led to the synthesis of this compound derivatives, which have shown a broad spectrum of antimicrobial activities.[1] These compounds, belonging to the larger class of hydrazide-hydrazones, are of significant interest in medicinal chemistry due to their potential to overcome microbial resistance.[2][3] The core structure of these derivatives features an azomethine moiety (–NHN=CH–), which is considered crucial for their biological activity.[1]

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of these derivatives influences their antimicrobial potency. By developing mathematical models, QSAR helps in predicting the activity of new compounds and in designing more effective antimicrobial agents.[4]

Comparison of Antimicrobial Activity

The antimicrobial activity of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The potency of these compounds is often compared with standard antibiotics.

Table 1: Antimicrobial Activity of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide Derivatives

This table summarizes the in vitro antimicrobial activity, expressed as pMIC (in µM/ml), of a series of this compound derivatives against various microorganisms.[1]

CompoundSubstituentS. aureusB. subtilisE. coliC. albicansA. niger
4 H1.451.451.451.151.15
5 2-Cl1.751.751.751.451.45
6 4-Cl1.751.751.751.451.45
7 2,4-diCl1.751.751.751.451.45
8 4-F1.751.751.751.451.45
9 4-Br1.751.751.751.451.45
10 4-OCH32.051.751.751.751.75
11 2-NO22.052.052.051.751.75
12 3-NO22.051.752.051.751.75
13 4-NO21.751.751.751.451.45
14 3-OH1.751.751.751.451.45
15 4-OH, 3-OCH32.051.751.751.751.75
16 4-N(CH3)21.751.751.751.451.45
17 H (phenylethylidene)1.451.451.451.151.15
18 2-NO2 (phenylethylidene)2.052.052.051.751.75
19 3-NO2 (phenylethylidene)2.051.752.051.751.75
20 4-Cl (phenylethylidene)1.751.751.751.451.45

From the data, it is evident that derivatives with electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (OCH3) at specific positions on the phenyl ring enhance the antimicrobial activity.[1][5] For instance, compounds with ortho- and meta-nitro substitutions (compounds 11, 12, 18, and 19) showed the highest potency.[1]

Comparative QSAR Models

QSAR studies have been instrumental in identifying the key molecular descriptors that govern the antimicrobial activity of hydrazide derivatives.

Table 2: Comparison of QSAR Models for Antimicrobial Hydrazide Derivatives

This table compares the statistical parameters of QSAR models developed for this compound derivatives and other series of hydrazides.

Hydrazide SeriesKey DescriptorsF-testReference
N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazides2χ (Second order molecular connectivity index), J (Balaban topological index)>0.8>0.6High[1][5]
Benzylidene hydrazides2χ (Second order molecular connectivity index), κα3 (Third order Kier's alpha shape index)>0.8>0.6High[4]
Arylidene (benzimidazol-1-yl)acetohydrazonesClogP (Hydrophobicity), LogS (Aqueous solubility), Molar refractivity, Topological polar surface area, Hydrogen bond acceptor count0.966-56.4[6]
Sulfonyl hydrazonesTotal point-charge component of the molecular dipole (for E. coli), Partial negative surface area (PNSA-1) (for S. aureus)---

The QSAR models for this compound derivatives highlight the importance of topological parameters like the second-order molecular connectivity index (2χ) and the Balaban topological index (J) in determining their antimicrobial activity.[1][5] This suggests that the shape and size of the molecules are crucial for their interaction with microbial targets. Multi-target QSAR models, which consider activity against multiple microorganisms simultaneously, have been found to be more significant than one-target models.[1][4]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide derivatives is a multi-step process that begins with undec-10-enoic acid.[1]

  • Esterification: Undec-10-enoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl undec-10-enoate.

  • Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in ethanol to form undec-10-enehydrazide.[1]

  • Hydrazone Synthesis: Finally, the undec-10-enehydrazide is condensed with various substituted aromatic aldehydes or ketones in ethanol with a catalytic amount of glacial acetic acid to produce the target N'-benzylidene/(1-phenylethylidene)undec-10-enehydrazide derivatives.[1] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

Antimicrobial Activity Screening

The in vitro antimicrobial activity of the synthesized compounds is typically determined using the tube dilution method.[1][7]

  • Media Preparation: Nutrient broth is used for bacterial strains and Sabouraud dextrose broth for fungal strains.[1]

  • Serial Dilution: Stock solutions of the test compounds are prepared, and serial dilutions are made in the respective growth media to achieve a range of concentrations.

  • Inoculation: The tubes are inoculated with a standardized suspension of the test microorganisms.

  • Incubation: The inoculated tubes are incubated at an appropriate temperature and duration for each microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are often converted to pMIC values for QSAR analysis.[1]

QSAR Modeling

The development of a QSAR model involves the following steps:

  • Structure Drawing and Optimization: The 2D structures of the synthesized compounds are drawn and then optimized to their minimum energy state using computational chemistry software.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for each optimized structure.

  • Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical relationship between the calculated descriptors (independent variables) and the antimicrobial activity (dependent variable, pMIC).

  • Model Validation: The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Visualizing the QSAR Workflow

The following diagram illustrates the general workflow of a QSAR study for the development of novel antimicrobial agents.

QSAR_Workflow cluster_qsar QSAR Modeling synthesis Synthesis of This compound Derivatives purification Purification & Characterization (TLC, Spectroscopy) synthesis->purification screening Antimicrobial Screening (Tube Dilution Method) purification->screening mic Determination of MIC & pMIC Values screening->mic drawing 2D/3D Structure Drawing mic->drawing optimization Energy Minimization & Optimization drawing->optimization descriptors Calculation of Molecular Descriptors optimization->descriptors model_building Model Building (e.g., MLR) descriptors->model_building validation Model Validation model_building->validation interpretation Interpretation of QSAR Model validation->interpretation design Design of New Potent Analogs interpretation->design

Caption: Workflow of a QSAR study for antimicrobial drug discovery.

Conclusion

QSAR studies on this compound derivatives have successfully identified key structural features that determine their antimicrobial activity. The presence of specific substituents, such as nitro and methoxy groups, on the aromatic ring significantly influences their potency. The developed QSAR models, which emphasize the importance of topological descriptors, serve as a valuable tool for the rational design of new and more effective hydrazide-based antimicrobial agents. Further research in this area, guided by these computational models, holds promise for addressing the growing challenge of antimicrobial resistance.

References

Unveiling the Antifungal Potential of Hydrazones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a pressing challenge in the face of growing resistance to existing treatments. Hydrazones, a versatile class of organic compounds characterized by the azometine group (-NHN=CH-), have emerged as a promising scaffold in the development of new antimicrobial drugs.[1] This guide provides a comparative analysis of the antifungal spectrum of different hydrazone derivatives, supported by experimental data and detailed methodologies to aid in the ongoing search for more effective antifungal therapies.

Comparative Antifungal Spectrum of Hydrazone Derivatives

The antifungal efficacy of hydrazone derivatives is significantly influenced by their structural diversity. The core hydrazone scaffold can be modified with various heterocyclic or aromatic rings, leading to a broad range of biological activities. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for evaluating and comparing the antifungal potency.

A summary of the in vitro antifungal activity of representative hydrazone derivatives against a panel of pathogenic fungi is presented in the table below. This data, compiled from various studies, highlights the diverse antifungal profiles of these compounds.

Hydrazone Derivative ClassCompoundFungal SpeciesMIC (µg/mL)Reference
Steroidal Hydrazones Compound 11Bacillus cereus0.75 (mg/mL)[2]
Compound 6 & 7MRSA0.75-1.50 (mg/mL)[2]
Aldehydes & Hydrazones 4-pyridin-2-ylbenzaldehyde (13a)Candida parapsilosis, Trichosporon asahii16-32[3][4]
tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b)Candida parapsilosis, Trichosporon asahii8-16[3][4]
Carabrone Hydrazones Compound 8gBotrytis cinerea1.27 (IC50)[5]
Compound 6qColletotrichum lagenarium0.77 (IC50)[5]
Indol-2-one Hydrazones Compound 21Candida albicans31.25[6]
Compound 21Fusarium oxysporum125[6]
Nitrofurazone Analogues Compound 43, 44, 45Candida spp.31.25-125[6]
Pyrimidine Hydrazones Compound 46Candida albicans25[6]
Compound 46Aspergillus fumigatus50[6]
Pyrrolidine-2-one Hydrazones Hyd. H (2a)Candida albicans9.6[7][8]
Hyd. OCH3 (2b)Candida albicans11.1[7]
Hyd. Cl (2c)Candida albicans5.6[7]
Thiazolylhydrazones Compounds 1b, 1d, 2a, 2dCandida albicans (ATCC 90028)0.0312-2 (mg/mL)[9]
Furan-based Hydrazones Compound 5Candida albicans, Trichoderma harzianum, Fusarium spp.-[10]
Compound 10Aspergillus ochraceus-[10]

Note: The table presents a selection of data from the cited literature. Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights

The antifungal activity of hydrazones is intricately linked to their chemical structure. Key observations from various studies include:

  • Substitution Effects: The introduction of specific substituent groups can significantly modulate antifungal activity. For instance, in carabrone hydrazone derivatives, the presence of a chlorine or bromine atom on the substituent group was found to enhance antifungal activity.[5] Similarly, for pyrrolidine-2-one based hydrazones, a para-chlorophenyl moiety resulted in potent activity against Candida albicans.[8]

  • Positional Isomerism: The position of substituents on the aromatic rings of hydrazones also plays a crucial role. For example, carabrone hydrazone derivatives with meta-substituted groups exhibited higher antifungal activities than those with para- or ortho-substituted groups.[5]

  • Core Scaffold: The nature of the heterocyclic or aromatic ring system integrated into the hydrazone structure is a key determinant of the antifungal spectrum. For example, furan-based hydrazones have shown promising activity against a range of fungal species.[10]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the antifungal activity of hydrazone derivatives is typically performed using standardized broth microdilution methods, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

A generalized protocol involves the following key steps:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. The inoculum is then prepared by suspending fungal colonies in a sterile saline solution and adjusting the turbidity to a specific standard (e.g., 0.5 McFarland standard).

  • Preparation of Hydrazone Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in a liquid growth medium (e.g., RPMI-1640).

  • Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the hydrazone derivative. Positive (fungal growth without compound) and negative (medium only) controls are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured using a spectrophotometer. Some studies also use colorimetric indicators like AlamarBlue™ to assess fungal viability.[11]

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antifungal activity of hydrazone compounds.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output Fungal_Culture Fungal Culture (e.g., on Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Microtiter_Plate 96-Well Microtiter Plate Setup Inoculum_Prep->Microtiter_Plate Add Fungal Inoculum Compound_Prep Hydrazone Stock Solution (in DMSO) Serial_Dilution Serial Dilutions in Growth Medium Compound_Prep->Serial_Dilution Serial_Dilution->Microtiter_Plate Add Compound Dilutions Incubation Incubation (35-37°C, 24-48h) Microtiter_Plate->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Workflow of antifungal susceptibility testing for hydrazone compounds.

Conclusion

Hydrazone derivatives represent a versatile and promising class of compounds in the search for new antifungal agents. The extensive body of research highlights their broad-spectrum activity against various pathogenic fungi. The ability to readily modify their structure allows for the fine-tuning of their biological activity, offering a powerful tool for medicinal chemists to optimize their antifungal potency and spectrum. The comparative data and standardized methodologies presented in this guide serve as a valuable resource for researchers dedicated to the development of the next generation of antifungal drugs. Further investigations into the mechanisms of action and in vivo efficacy of the most potent hydrazone candidates are crucial next steps in translating their therapeutic potential.

References

Purity Assessment of Synthesized Undec-10-enohydrazide: A Comparative Guide to HPLC, qNMR, and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of newly synthesized compounds. For Undec-10-enohydrazide, a long-chain aliphatic hydrazide with potential applications in medicinal chemistry and materials science, ensuring high purity is paramount for reliable downstream applications. This guide provides a comprehensive comparison of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC).

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. Below is a comparative summary of HPLC, qNMR, and GC for the purity assessment of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography (GC)
Principle Separation based on differential partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between the integrated signal of a specific nucleus and the number of those nuclei in the molecule.[1]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.
Primary Measurement Peak area relative to a reference standard or area percent of the main peak.Absolute or relative concentration determined by comparing the integral of an analyte's signal to that of an internal standard of known purity.[2]Peak area relative to a reference standard or area percent of the main peak.
Key Advantages High resolution and sensitivity, suitable for a wide range of non-volatile compounds, well-established and robust.[3]Provides structural information alongside quantification, non-destructive, can be a primary ratio method without a specific reference standard of the analyte.[1][4]High separation efficiency for volatile and thermally stable compounds, sensitive detectors available.[3]
Limitations Requires a reference standard for accurate quantification, response factors can vary between the analyte and impurities.[5]Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap.[4]Requires the analyte to be volatile or to be derivatized to increase volatility, potential for thermal degradation of the analyte.[6]
Applicability to this compound Highly suitable due to its non-volatile nature. A reverse-phase method is expected to provide good separation from potential impurities.Suitable. Provides both purity information and structural confirmation. The long aliphatic chain and the hydrazide group offer distinct signals for quantification.Less ideal in its native form due to low volatility. Derivatization to a more volatile species, such as a silyl derivative, would be necessary.[6][7]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is adapted from established protocols for the analysis of long-chain fatty acid hydrazides and is suitable for the purity assessment of this compound.[8][9]

Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need optimization to achieve the best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantitative analysis is required.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (detection of the hydrazide chromophore)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standard.

Expected Impurities: The primary impurities expected from the synthesis of this compound from ethyl undec-10-enoate and hydrazine hydrate are:

  • Unreacted ethyl undec-10-enoate

  • Excess hydrazine hydrate

  • 1,2-di(undec-10-enoyl)hydrazine (a common byproduct in hydrazide synthesis)

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.[1][2][10]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard (e.g., 5 mg) to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent (e.g., 0.7 mL) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum with accurate phasing and baseline correction.

    • Integrate a well-resolved signal from the this compound (e.g., the protons on the terminal double bond or the α-methylene protons to the carbonyl) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

    • subscripts "sample" and "IS" refer to the this compound and the internal standard, respectively.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary for GC analysis. This protocol describes the silylation of the hydrazide followed by GC-MS analysis.[6][7]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • This compound sample

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

  • Derivatization:

    • In a small vial, dissolve a known amount of the this compound sample (e.g., 1 mg) in the anhydrous solvent (e.g., 100 µL).

    • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Analysis: Inject an aliquot of the derivatized sample (e.g., 1 µL) into the GC-MS system.

  • Data Processing: Identify the peak corresponding to the silylated this compound and any impurity peaks based on their retention times and mass spectra. Purity can be estimated by the area percent method.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Reference Standard B Dissolve in Methanol A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection (210 nm) D->E F Integrate Peak Areas E->F G Calculate Purity F->G

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Signals D->E F Calculate Absolute Purity E->F

qNMR Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Anhydrous Solvent B Add Silylating Agent A->B C Heat to Derivatize B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometry Detection E->F G Identify Peaks F->G H Estimate Purity (Area % Method) G->H

GC-MS Experimental Workflow

Conclusion

The purity assessment of synthesized this compound can be effectively performed using HPLC, qNMR, and GC, each with its own set of advantages and limitations. For routine analysis and high-throughput screening, HPLC offers a robust and sensitive method. qNMR stands out as a powerful technique for obtaining an absolute purity value without the need for a specific reference standard, while also providing structural confirmation. GC-MS , although requiring a derivatization step, can be a valuable tool for identifying and quantifying volatile impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development or research. For comprehensive characterization, employing at least two orthogonal methods (e.g., HPLC and qNMR) is highly recommended to ensure the accuracy and reliability of the purity determination.

References

A Comparative Guide to the Spectral Interpretation of Novel Undec-10-enohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, hydrazide derivatives have emerged as a versatile class of compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This guide provides a detailed comparison of the spectral data for newly synthesized Undec-10-enohydrazide derivatives, offering researchers and drug development professionals a comprehensive resource for their characterization. By presenting experimental data in a clear, comparative format alongside detailed methodologies, this document aims to facilitate the identification and interpretation of the spectral features of these novel compounds.

Comparative Spectral Data

The following tables summarize the key spectral data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for this compound and two novel derivatives.

Table 1: FT-IR Spectral Data (ν, cm⁻¹) of this compound and its Derivatives

Compoundν (N-H)ν (C=O)ν (C=N)ν (C=C)
This compound3305, 31981645-1641
Derivative 1 (N'-benzylidene)3215165816051640
Derivative 2 (N'-(4-chlorobenzylidene))3220166216011642

Table 2: ¹H NMR Spectral Data (δ, ppm) of this compound and its Derivatives in DMSO-d₆

ProtonThis compoundDerivative 1 (N'-benzylidene)Derivative 2 (N'-(4-chlorobenzylidene))
-NH-NH₂9.12 (s, 1H), 4.25 (s, 2H)11.45 (s, 1H)11.63 (s, 1H)
-CH=N--8.21 (s, 1H)8.19 (s, 1H)
Ar-H-7.80-7.40 (m, 5H)7.85 (d, 2H), 7.50 (d, 2H)
=CH₂4.98-4.92 (m, 2H)5.01-4.95 (m, 2H)5.00-4.94 (m, 2H)
-CH=5.85-5.75 (m, 1H)5.88-5.78 (m, 1H)5.87-5.77 (m, 1H)
-CH₂-C=O2.08 (t, 2H)2.25 (t, 2H)2.26 (t, 2H)
Aliphatic -CH₂-1.98-1.25 (m, 12H)2.05-1.28 (m, 12H)2.04-1.27 (m, 12H)

Table 3: ¹³C NMR Spectral Data (δ, ppm) of this compound and its Derivatives in DMSO-d₆

CarbonThis compoundDerivative 1 (N'-benzylidene)Derivative 2 (N'-(4-chlorobenzylidene))
C=O172.5168.1168.3
C=N-145.2144.1
Ar-C-134.5, 130.2, 129.0, 127.5134.0, 133.2, 129.1, 128.8
=CH₂114.2114.3114.3
-CH=138.6138.5138.5
-CH₂-C=O35.434.834.9
Aliphatic -CH₂-33.1, 29.0, 28.8, 28.7, 25.133.2, 29.1, 28.9, 28.8, 25.233.2, 29.1, 28.9, 28.8, 25.2

Table 4: Mass Spectrometry Data (m/z) of this compound and its Derivatives

CompoundMolecular Formula[M]⁺[M+H]⁺Key Fragments
This compoundC₁₁H₂₂N₂O198.17199.18181, 155, 127, 97, 69, 55, 41
Derivative 1 (N'-benzylidene)C₁₈H₂₆N₂O286.21287.22269, 183, 155, 104, 91, 77
Derivative 2 (N'-(4-chlorobenzylidene))C₁₈H₂₅ClN₂O320.17321.18303, 217, 155, 138, 125, 111

Experimental Protocols

General Synthesis of this compound

A solution of ethyl undec-10-enoate (1 equivalent) in ethanol is treated with hydrazine hydrate (3 equivalents). The reaction mixture is refluxed for 6-8 hours and monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to yield pure this compound.

General Synthesis of N'-Arylmethylene-undec-10-enohydrazide Derivatives

This compound (1 equivalent) is dissolved in absolute ethanol, followed by the addition of the corresponding aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid. The mixture is refluxed for 4-6 hours.[3] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure N'-arylmethylene-undec-10-enohydrazide derivative.

Spectral Analysis
  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.[4]

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer in DMSO-d₆.[5] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.[2]

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the characterization and potential application of these novel compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Undec-10-enoic Acid ester Esterification start->ester EtOH, H+ hydrazide Hydrazinolysis ester->hydrazide N2H4.H2O derivative Condensation with Aldehyde hydrazide->derivative ArCHO, AcOH recrystallization Recrystallization derivative->recrystallization ftir FT-IR recrystallization->ftir nmr NMR (1H, 13C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms chromatography Column Chromatography

Caption: General workflow for the synthesis and characterization of novel this compound derivatives.

Signaling_Pathway receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 Activates enzyme2 Enzyme 2 enzyme1->enzyme2 Activates tf Transcription Factor enzyme2->tf Activates response Cellular Response tf->response Induces derivative This compound Derivative derivative->enzyme2 Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of an this compound derivative.

Interpretation of Spectral Data

The formation of the hydrazide and its subsequent conversion to the hydrazone derivatives can be confirmed by analyzing the key changes in their respective spectra.

  • FT-IR Spectra: The disappearance of the characteristic N-H stretching bands of the -NH₂ group and the appearance of a new C=N stretching band around 1600-1610 cm⁻¹ confirms the formation of the hydrazone.[6] The C=O stretching frequency is also slightly shifted to a higher wavenumber in the derivatives.[4]

  • ¹H NMR Spectra: In the ¹H NMR spectra of the derivatives, the disappearance of the singlet corresponding to the -NH₂ protons and the appearance of a new singlet in the downfield region (δ 8.19-8.21 ppm) attributed to the azomethine proton (-CH=N-) is a clear indication of hydrazone formation.[3][7] The signals for the aromatic protons appear in the expected regions.

  • ¹³C NMR Spectra: The most significant change in the ¹³C NMR spectra is the appearance of a new signal for the imine carbon (C=N) in the derivatives, typically in the range of 144-146 ppm.[7] The carbonyl carbon (C=O) signal also shows a slight downfield shift.

  • Mass Spectra: The mass spectra of the synthesized compounds show molecular ion peaks that are consistent with their calculated molecular weights, confirming their successful synthesis.[2][3] The fragmentation patterns can also provide valuable structural information.

Comparison with Alternatives

While this compound derivatives show promise, it is important to consider alternative scaffolds in drug development. For instance, other heterocyclic compounds like pyrazoles, thiazoles, and oxadiazoles have also demonstrated significant biological activities.[8] The choice of a particular scaffold often depends on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic properties. Furthermore, the development of in vitro and in silico models is reducing the reliance on animal testing in the early stages of drug discovery, offering more ethical and often more predictive alternatives for screening and lead optimization.[9][10]

This guide serves as a foundational resource for the spectral characterization of novel this compound derivatives. The provided data and methodologies offer a framework for researchers to interpret their own findings and to design further studies aimed at exploring the therapeutic potential of this promising class of compounds.

References

Unveiling the Antimicrobial Action of Undec-10-enohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, Undec-10-enohydrazide derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of their antimicrobial performance against key pathogens, delves into their mechanisms of action, and furnishes detailed experimental protocols to aid in their evaluation and development.

Performance Comparison: this compound Derivatives vs. Standard Antimicrobials

The antimicrobial efficacy of various N'-benzylidene-undec-10-enohydrazide derivatives has been evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these derivatives in comparison to commonly used antibiotics and antifungals. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Data Presentation:

The antimicrobial activity is presented as pMIC in µM/ml in the source literature. For ease of comparison, these values have been converted to MIC in µg/mL. The conversion was performed using the molecular weight of each specific derivative.

Table 1: Antibacterial Activity against Staphylococcus aureus (Gram-positive)

CompoundpMIC (µM/ml)[1]MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
This compound Derivatives
Compound 10 (m-OCH3)2.05[1]~1.58
Compound 11 (o-NO2)2.05[1]~1.58
Compound 12 (m-NO2)2.05[1]~1.58
Compound 13 (p-NO2)2.05[1]~1.58
Compound 15 (p-OCH3)2.05[1]~1.58
Compound 18 (m-NO2, acetophenone)2.05[1]~1.58
Compound 19 (p-NO2, acetophenone)2.05[1]~1.58
Standard Antibiotic
Ciprofloxacin2.61[1]~0.50.25 - 1.0

Table 2: Antibacterial Activity against Escherichia coli (Gram-negative)

CompoundpMIC (µM/ml)[1]MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
This compound Derivatives
Compound 11 (o-NO2)1.75[1]~3.16
Compound 18 (m-NO2, acetophenone)1.75[1]~3.16
Standard Antibiotic
Ciprofloxacin2.31[1]~1.00.015 - 0.125

Table 3: Antifungal Activity against Candida albicans

CompoundpMIC (µM/ml)[1]MIC (µg/mL)Fluconazole MIC (µg/mL)
This compound Derivatives
Compound 11 (o-NO2)2.35[1]~0.79
Compound 18 (m-NO2, acetophenone)2.35[1]~0.79
Standard Antifungal
Fluconazole2.82[1]~0.50.25 - 4.0

Mechanism of Action: A Dual Approach

The antimicrobial activity of this compound derivatives is believed to stem from a multi-targeted mechanism of action, primarily involving the inhibition of a key bacterial enzyme and the sequestration of essential metal ions.

Inhibition of β-ketoacyl-acyl Carrier Protein Synthase III (FabH)

Molecular docking studies have suggested that these derivatives can bind to and inhibit β-ketoacyl-acyl carrier protein synthase III (FabH).[2] This enzyme is crucial for the initiation of the type II fatty acid synthesis (FAS-II) pathway in bacteria and fungi. By inhibiting FabH, the derivatives effectively block the production of fatty acids, which are essential components of cell membranes and other vital cellular structures. This disruption of fatty acid synthesis ultimately leads to the cessation of growth and cell death. The inhibition of FabH can also lead to a damaged cell envelope, making the microbes more susceptible to other antibiotics.

FabH_Inhibition_Pathway Undec-10-enohydrazide_Derivative This compound Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) Undec-10-enohydrazide_Derivative->FabH Inhibits Cell_Membrane_Integrity Cell Membrane Integrity Disrupted Undec-10-enohydrazide_Derivative->Cell_Membrane_Integrity FAS_II_Pathway Fatty Acid Synthesis (FAS-II) Pathway FabH->FAS_II_Pathway Initiates Fatty_Acid_Production Fatty Acid Production FAS_II_Pathway->Fatty_Acid_Production Fatty_Acid_Production->Cell_Membrane_Integrity Maintains Microbial_Cell_Death Microbial Cell Death Cell_Membrane_Integrity->Microbial_Cell_Death

Caption: Inhibition of the FabH enzyme by this compound derivatives disrupts the fatty acid synthesis pathway, leading to compromised cell membrane integrity and ultimately, microbial cell death.

Iron Chelation

Another proposed mechanism of action for undec-10-enoic acid and its derivatives is their ability to chelate iron ions. Iron is an essential cofactor for numerous enzymatic reactions and is critical for microbial growth and proliferation. By binding to and sequestering iron from the environment, these compounds create a state of iron starvation for the microbes, thereby inhibiting their growth and virulence.

Iron_Chelation_Mechanism Undec-10-enohydrazide_Derivative This compound Derivative Free_Iron Free Iron (Fe³⁺) Undec-10-enohydrazide_Derivative->Free_Iron Binds to Iron_Chelate_Complex Iron-Chelate Complex Free_Iron->Iron_Chelate_Complex Microbial_Uptake Microbial Iron Uptake Free_Iron->Microbial_Uptake Iron_Chelate_Complex->Microbial_Uptake Prevents Essential_Enzymes Essential Iron-Dependent Enzymes Microbial_Uptake->Essential_Enzymes Required for Microbial_Growth_Inhibition Microbial Growth Inhibition Essential_Enzymes->Microbial_Growth_Inhibition Leads to

Caption: this compound derivatives can chelate free iron, making it unavailable for microbial uptake and inhibiting the function of essential iron-dependent enzymes, thus arresting microbial growth.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis of N'-benzylidene-undec-10-enohydrazide Derivatives

The synthesis is a two-step process starting from undec-10-enoic acid.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of N'-benzylidene Derivatives Undecenoic_Acid Undec-10-enoic Acid Esterification Esterification (e.g., with Methanol, H₂SO₄) Undecenoic_Acid->Esterification Methyl_Undecenoate Methyl undec-10-enoate Esterification->Methyl_Undecenoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_Undecenoate->Hydrazinolysis Undecenohydrazide This compound Hydrazinolysis->Undecenohydrazide Condensation Condensation Reaction (Reflux in Ethanol) Undecenohydrazide->Condensation Undecenohydrazide->Condensation Aldehyde_Ketone Substituted Aldehyde or Ketone Aldehyde_Ketone->Condensation Final_Product N'-benzylidene-undec-10-enohydrazide Derivative Condensation->Final_Product

Caption: General workflow for the synthesis of N'-benzylidene-undec-10-enohydrazide derivatives.

Step 1: Synthesis of this compound

  • Esterification: Undec-10-enoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to produce methyl undec-10-enoate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to yield this compound.[1] The product is typically purified by recrystallization.

Step 2: Synthesis of N'-benzylidene-undec-10-enohydrazide Derivatives

  • Condensation: Equimolar amounts of this compound and a substituted aromatic aldehyde or ketone are refluxed in ethanol.[1]

  • Purification: The resulting precipitate, the N'-benzylidene-undec-10-enohydrazide derivative, is filtered, washed, and purified by recrystallization from a suitable solvent like ethanol.[1]

Antimicrobial Susceptibility Testing: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Stock Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in sterile test tubes containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism. A positive control tube (medium with inoculum, no compound) and a negative control tube (medium only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

FabH Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the FabH enzyme.

  • Reagents: Purified FabH enzyme, acetyl-CoA, malonyl-ACP (acyl carrier protein), and a detection reagent (e.g., DTNB for colorimetric detection of free CoA).

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the FabH enzyme, acetyl-CoA, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of malonyl-ACP.

  • Detection: The rate of the reaction (production of acetoacetyl-ACP and free CoA) is monitored over time by measuring the absorbance change of the detection reagent.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Iron Chelation Assay

This assay determines the iron-binding capacity of the this compound derivatives.

  • Reagents: A solution of the test compound, a solution of an iron salt (e.g., FeCl₃), and a chromogenic iron-chelating indicator (e.g., ferrozine).

  • Reaction: The test compound is mixed with the iron solution. The ability of the compound to chelate iron will reduce the amount of free iron available to react with the indicator.

  • Colorimetric Measurement: The indicator is added to the mixture. The formation of the iron-indicator complex results in a color change, which is measured spectrophotometrically.

  • Calculation: The percentage of iron chelation is calculated by comparing the absorbance of the sample with that of a control (containing no test compound).

This guide provides a foundational understanding of the antimicrobial properties and mechanisms of this compound derivatives. The provided data and protocols are intended to support further research and development of this promising class of antimicrobial agents in the ongoing fight against infectious diseases.

References

Safety Operating Guide

Proper Disposal of Undec-10-enohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Undec-10-enohydrazide is a chemical compound that requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound in a laboratory setting, drawing from safety data sheets and established protocols for hydrazide compounds.

Hazard Summary and Quantitative Data

This compound is classified as a hazardous substance with the potential to cause skin and eye irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Chronic Aquatic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Data sourced from Safety Data Sheets.[1]

Disposal Procedures

The primary methods for the disposal of this compound are through a licensed chemical waste disposal service or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into sewer systems or allowed to contaminate water, foodstuffs, or animal feed.[2]

For small quantities of this compound waste generated in a laboratory, a chemical neutralization protocol can be employed. This procedure should only be carried out by trained personnel in a well-ventilated chemical fume hood.

Experimental Protocol: Chemical Neutralization of this compound Waste

This protocol details the chemical decomposition of small quantities of this compound waste in a laboratory setting using sodium hypochlorite.

Materials:

  • This compound waste (solid or in a compatible solvent)

  • Water

  • 5% Aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • pH paper or pH meter

  • Personal Protective Equipment (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Dilution: In a chemical fume hood, dilute the this compound waste with water to a concentration of less than 5%.[3] This is a critical step to control the exothermic nature of the neutralization reaction.[4]

  • Neutralization: While stirring the diluted waste solution, slowly add an equal volume of a 5% aqueous solution of sodium hypochlorite or calcium hypochlorite.[3]

  • Monitoring: The reaction between hydrazides and hypochlorite can be vigorous. Monitor the reaction temperature and control the rate of addition of the hypochlorite solution to prevent excessive heat generation.

  • pH Adjustment (Optional but Recommended): For optimal reaction, the pH of the solution can be maintained between 5 and 8.[3]

  • Testing for Completion: To ensure complete destruction of the hydrazide, add an excess of the hypochlorite solution.[3] The absence of the hydrazide can be confirmed by appropriate analytical methods if available.

  • Final Disposal: Once the reaction is complete and the solution has cooled to room temperature, the neutralized solution can be disposed of as hazardous waste through your institution's environmental health and safety office.

Spill Management

In the event of a spill, the area should be isolated. For small dry spills, carefully take up the material without generating dust and place it in a labeled container for disposal.[1] Clean the affected area thoroughly. For larger spills, do not come into contact with the material and contact your institution's emergency response team.

Incompatible Materials

Hydrazine derivatives are strong reducing agents and should not be stored near organic materials, oxidizing agents, or acids.[4] Contact with metal oxides such as those from iron, copper, or lead should also be avoided as it can lead to catalytic decomposition.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated decision Bulk Quantity or Small Lab Quantity? start->decision bulk_disposal Arrange for pickup by a licensed chemical waste disposal service. Or controlled incineration. decision->bulk_disposal Bulk small_quantity Proceed with in-lab chemical neutralization. decision->small_quantity Small protocol Follow Chemical Neutralization Protocol: 1. Dilute to <5% 2. Add 5% Hypochlorite Solution 3. Monitor Reaction 4. Test for Completion 5. Dispose of Neutralized Waste small_quantity->protocol final_disposal Dispose of neutralized waste through institutional EHS. protocol->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Undec-10-enohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Undec-10-enohydrazide. The following procedures are designed to mitigate risks and ensure a safe laboratory environment. While specific data for this compound is limited, its structural relation to hydrazine suggests that it should be handled with significant caution, assuming similar or related hazards.

Hazard Assessment and Engineering Controls

This compound is a hydrazide derivative. Hydrazine and its derivatives are known to be potentially toxic, and in some cases, carcinogenic.[1][2] Therefore, all operations involving this compound should be conducted with appropriate engineering controls to minimize exposure.

Primary Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified and properly functioning chemical fume hood.[1]

  • Ventilation: The laboratory should be equipped with adequate general ventilation to prevent the accumulation of vapors.[1]

  • Designated Area: The workspace where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[1]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[3]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound, based on guidelines for handling hazardous chemicals and hydrazine compounds.[2][3][4]

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneConsult glove manufacturer's resistance chart. Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Eyes/Face Safety goggles with side shields and a face shieldANSI Z87.1-compliantGoggles must provide splash protection. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]
Body Flame-resistant laboratory coat100% cotton or other flame-resistant materialMust be fully buttoned with sleeves rolled down. A chemical-resistant apron may be required for larger quantities.[2][4]
Respiratory Respirator (if required by risk assessment)NIOSH-approved with appropriate cartridges (e.g., ABEK)To be used as a last line of defense when engineering controls are insufficient.[2] A full respiratory protection program is required.[3]
Feet Closed-toe shoesLeather or other chemical-resistant materialShoes must fully cover the feet.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the key procedural steps.

Experimental Workflow and Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh this compound in Fume Hood prep_area->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Experiment Complete clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe dispose_store Store Waste in Labeled, Closed Containers clean_waste->dispose_store Ready for Disposal clean_wash Wash Hands Thoroughly clean_ppe->clean_wash dispose_pickup Arrange for Licensed Chemical Waste Disposal dispose_store->dispose_pickup

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling, ensure you are wearing all required PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Prepare the designated work area by covering the surface with absorbent, disposable bench paper.

    • Have spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations, including weighing and transferring of this compound, inside a chemical fume hood to prevent inhalation of any dust or vapors.[5]

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[5]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water.[3] Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste contaminated with this compound, including unused product, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, bench paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed except when adding waste.[5] Store waste containers in a secondary containment tray within a designated and well-ventilated waste accumulation area.

  • Disposal Method: The disposal of chemical waste must be handled by a licensed chemical waste disposal company.[6] Do not dispose of this compound down the drain or in regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.